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  • Product: 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
  • CAS: 1154121-22-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Abstract This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide. The synthesis is strategically designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide. The synthesis is strategically designed as a multi-step process, commencing with the sulfonation of 2-chloroaniline, followed by the formation of a key sulfonamide intermediate, and culminating in a final N-acylation step. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of each synthetic transformation.

Introduction

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a substituted acetamide derivative featuring a sulfonamide moiety. Molecules within this chemical class are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by sulfonamides. The synthesis of this specific molecule, while not extensively documented in readily available literature, can be logically approached through the assembly of a key intermediate, 4-amino-3-chlorobenzenesulfonamide, followed by acylation. This guide elucidates a practical and efficient synthetic route, grounded in established chemical principles.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the amide bond, pointing to 4-amino-3-chlorobenzenesulfonamide and chloroacetyl chloride as the immediate precursors. The synthesis of 4-amino-3-chlorobenzenesulfonamide can be envisioned from 2-chloroaniline through a sequence of electrophilic aromatic substitution and functional group transformations.

The overall forward synthesis strategy is therefore a three-stage process:

  • Stage 1: Sulfonation of 2-chloroaniline to yield 4-amino-3-chlorobenzenesulfonic acid.

  • Stage 2: Formation of 4-amino-3-chlorobenzenesulfonamide via conversion of the sulfonic acid to the corresponding sulfonyl chloride, followed by amidation.

  • Stage 3: N-acylation of 4-amino-3-chlorobenzenesulfonamide with chloroacetyl chloride to afford the final product.

Synthesis_Pathway 2-Chloroaniline 2-Chloroaniline 4-Amino-3-chlorobenzenesulfonic_acid 4-Amino-3-chlorobenzenesulfonic_acid 2-Chloroaniline->4-Amino-3-chlorobenzenesulfonic_acid Stage 1: Sulfonation 4-Amino-3-chlorobenzenesulfonyl_chloride 4-Amino-3-chlorobenzenesulfonyl_chloride 4-Amino-3-chlorobenzenesulfonic_acid->4-Amino-3-chlorobenzenesulfonyl_chloride Chlorination 4-Amino-3-chlorobenzenesulfonamide 4-Amino-3-chlorobenzenesulfonamide 4-Amino-3-chlorobenzenesulfonyl_chloride->4-Amino-3-chlorobenzenesulfonamide Amidation Target_Molecule 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide 4-Amino-3-chlorobenzenesulfonamide->Target_Molecule Stage 3: N-Acylation

Caption: Overall three-stage synthesis pathway.

Stage 1: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid

The initial step involves the sulfonation of 2-chloroaniline. The amino group is a strongly activating, ortho-, para-director. Due to steric hindrance from the adjacent chlorine atom, the incoming sulfonic acid group is predominantly directed to the para position.

Mechanistic Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid or oleum serves as the source of the electrophile, sulfur trioxide (SO₃). The lone pair on the nitrogen of the amino group is protonated in the strongly acidic medium, forming an anilinium ion which is a meta-director. However, the reaction is reversible, and under thermal conditions, the small equilibrium concentration of the free amine directs the sulfonation to the para position.

Experimental Protocol

This protocol is adapted from established procedures for the sulfonation of chloroanilines.[1][2]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloroaniline127.57127.5 g1.0
Sulfuric Acid (98%)98.08200 g (109 mL)~2.0
o-Dichlorobenzene147.00350 mL-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, charge 2-chloroaniline and o-dichlorobenzene.

  • With vigorous stirring, slowly and carefully add the concentrated sulfuric acid. An exothermic reaction will occur, and a thick slurry will form.

  • Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.

  • The 4-amino-3-chlorobenzenesulfonic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the product in a vacuum oven at 80 °C.

Stage 2: Synthesis of 4-Amino-3-chlorobenzenesulfonamide

This stage involves the conversion of the sulfonic acid to a sulfonamide, which is a two-step process: chlorination to the sulfonyl chloride, followed by amidation.

Chlorination to 4-Amino-3-chlorobenzenesulfonyl chloride

The sulfonic acid is converted to the more reactive sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).

4.1.1. Mechanistic Insight

When using thionyl chloride, the sulfonic acid attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate which then decomposes to the sulfonyl chloride, sulfur dioxide, and hydrogen chloride. The amino group is typically protected as the hydrochloride salt under these conditions.

4.1.2. Experimental Protocol

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Amino-3-chlorobenzenesulfonic acid207.63103.8 g0.5
Thionyl chloride118.97119 g (72 mL)1.0
Dimethylformamide (DMF)73.092 mL(catalyst)

Procedure:

  • In a dry 500 mL flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂), place the dried 4-amino-3-chlorobenzenesulfonic acid.

  • Add thionyl chloride and a catalytic amount of DMF.

  • Heat the mixture to reflux (around 75-80 °C) for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 4-amino-3-chlorobenzenesulfonyl chloride is obtained as a solid and can be used in the next step without further purification.

Amidation to 4-Amino-3-chlorobenzenesulfonamide

The synthesized sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

4.2.1. Mechanistic Insight

The reaction is a nucleophilic acyl substitution where the ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.

4.2.2. Experimental Protocol

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Amino-3-chlorobenzenesulfonyl chloride226.07~0.5 (crude)-
Ammonium hydroxide (28-30%)35.05250 mL-

Procedure:

  • Cool the crude 4-amino-3-chlorobenzenesulfonyl chloride in an ice bath.

  • Slowly and with vigorous stirring, add the sulfonyl chloride portion-wise to the cold ammonium hydroxide solution.

  • After the addition is complete, continue to stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • The sulfonamide will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-amino-3-chlorobenzenesulfonamide.

Stage 3: N-Acylation to 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

The final step is the acylation of the amino group of 4-amino-3-chlorobenzenesulfonamide with chloroacetyl chloride.

Mechanistic Considerations

The N-acylation proceeds via a nucleophilic addition-elimination mechanism.[3] The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the amide product. A base is typically added to neutralize the HCl byproduct.

Acylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination Amine R-NH₂ AcylChloride Cl-C(=O)-CH₂Cl Amine->AcylChloride lone pair attack Tetrahedral_Intermediate R-N⁺H₂-C(O⁻)-CH₂Cl-Cl AcylChloride->Tetrahedral_Intermediate Tetrahedral_Intermediate_Collapse R-N⁺H₂-C(O⁻)-CH₂Cl-Cl Amide_Product R-NH-C(=O)-CH₂Cl + HCl Tetrahedral_Intermediate_Collapse->Amide_Product Chloride elimination

Caption: Mechanism of N-acylation.

Experimental Protocol

This protocol is based on general methods for the N-acylation of anilines.[4]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Amino-3-chlorobenzenesulfonamide206.6520.7 g0.1
Chloroacetyl chloride112.9412.4 g (8.3 mL)0.11
Triethylamine101.1912.1 g (16.7 mL)0.12
Tetrahydrofuran (THF), anhydrous-200 mL-

Procedure:

  • In a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-3-chlorobenzenesulfonamide and triethylamine in anhydrous THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of chloroacetyl chloride in 50 mL of anhydrous THF dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide.

Conclusion

The synthesis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide can be effectively achieved through a well-defined, three-stage synthetic pathway. This guide provides a comprehensive framework, from the initial sulfonation of 2-chloroaniline to the final N-acylation, supported by mechanistic insights and detailed experimental protocols. The presented methodology offers a solid foundation for the laboratory-scale synthesis of this and structurally related sulfonamide-containing compounds, which are valuable for further research and development in the fields of medicinal and materials chemistry.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid.
  • PrepChem. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]

  • Patents.google.com. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Al-Sultani, K. H. (2018). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 10(5), 35-38.
  • Patel, A. L., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6648-6661.
  • BenchChem. (2025). Technical Support Center: Purification of 2-azido-N-(2-chlorophenyl)acetamide.
  • PubChem. (n.d.). 4-Amino-3-chlorobenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. PubChem. Retrieved from [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Identity: 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8) Molecular Formula: C₈H₈Cl₂N₂O₃S | Mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Identity: 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8) Molecular Formula: C₈H₈Cl₂N₂O₃S | Molecular Weight: 283.13 g/mol

Executive Overview & Structural Logic

The molecule 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a highly functionalized bifunctional intermediate frequently utilized in the synthesis of sulfonamide-based therapeutics (e.g., diuretics, carbonic anhydrase inhibitors). Structurally, it merges a reactive alpha-chloroamide moiety—primed for nucleophilic substitution—with a 2-chloro-5-sulfamoylphenyl core, which serves as a robust pharmacophore.

Characterizing this molecule requires a multi-modal spectroscopic approach. The presence of two distinct chlorine atoms (one aliphatic, one aromatic), a primary sulfonamide, and a secondary amide creates a complex electronic environment. As a Senior Application Scientist, the goal is not merely to list spectral peaks, but to establish a self-validating analytical system where the causality of every chemical shift, vibrational mode, and fragmentation event is mechanistically understood and orthogonally verified.

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step methodologies are designed with built-in validation checkpoints.

Workflow Sample 2-chloro-N-(2-chloro-5- sulfamoylphenyl)acetamide NMR NMR Spectroscopy (DMSO-d6) Sample->NMR Dissolve IR FTIR-ATR (Solid State) Sample->IR Direct MS LC-HRMS (ESI- Mode) Sample->MS Dilute Data1 1H/13C Shifts & Couplings NMR->Data1 Data2 Vibrational Modes IR->Data2 Data3 m/z & Isotope Patterns MS->Data3

Analytical workflow for the spectroscopic characterization of the target compound.

High-Resolution LC-MS (ESI-) Protocol
  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • System Calibration : Prior to injection, calibrate the mass spectrometer using a sodium formate cluster solution to ensure sub-ppm mass accuracy.

  • Acquisition : Operate the instrument in Electrospray Ionization negative mode (ESI-). Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C.

  • Self-Validation Check : Verify the presence of the 9:6:1 isotopic ratio for the[M-H]⁻ ion cluster (m/z 281, 283, 285). If the ratio deviates by more than 5%, abort the run and check for isobaric interference[1].

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) spiked with 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Setup : Tune and match the probe on a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO.

  • Acquisition (¹H) : Acquire 16 transients with a relaxation delay (D1) of 2.0 seconds.

  • Self-Validation Check : The choice of DMSO-d₆ is deliberate; its strong hydrogen-bond accepting capacity drastically reduces the chemical exchange rate of the acidic sulfonamide and amide protons. The sharp resolution of the -SO₂NH₂ protons confirms the anhydrous nature of the solvent and validates the sample prep[2].

FTIR-ATR Spectroscopy Protocol
  • Background Scan : Clean the diamond ATR crystal with isopropanol. Perform a background air scan (32 scans, 4 cm⁻¹ resolution) to establish the baseline.

  • Sample Application : Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition : Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check : Confirm the absence of a broad, amorphous band at 3400-3500 cm⁻¹ (indicative of water absorption).

High-Resolution Mass Spectrometry (HRMS)

In negative mode (ESI-), the molecule readily deprotonates at the highly acidic primary sulfonamide moiety, yielding the [M-H]⁻ precursor ion at m/z 281 (based on the ³⁵Cl₂ isotopologue). The presence of two chlorine atoms provides a self-validating isotopic signature: the M, M+2, and M+4 peaks appear in a strict 9:6:1 ratio , instantly confirming the preservation of both the aromatic and aliphatic chlorines[1].

Collision-induced dissociation (CID) of the m/z 281 precursor reveals three primary causal fragmentation pathways driven by the relative stabilities of the leaving groups.

Fragmentation M [M-H]- Precursor Ion m/z 281 (35Cl2) F1 Loss of SO2NH2 (-80 Da) m/z 201 M->F1 -SO2NH2 F2 Amide Cleavage m/z 205 M->F2 -C2H2ClO F3 Loss of HCl (-36 Da) m/z 245 M->F3 -HCl

Primary ESI- mass spectrometry fragmentation pathways of the deprotonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the definitive map of the molecule's electronic topology. The aromatic region is defined by the 1,2,5-trisubstitution pattern of the central benzene ring.

Causality of ¹H Chemical Shifts
  • H6 (Ar) : Flanked by the amide and sulfonamide groups. Because it lacks an ortho proton neighbor, it appears as a finely split doublet (J ≈ 2.0 Hz) due to meta-coupling with H4. The strong electron-withdrawing nature of the ortho-sulfamoyl group deshields H6, pushing its resonance downfield to ~8.05 ppm.

  • H4 (Ar) : Situated between the sulfamoyl group and H3, exhibiting both ortho-coupling (J = 8.5 Hz) and meta-coupling (J = 2.0 Hz).

  • Aliphatic -CH₂Cl : The highly electronegative alpha-chlorine atom and the adjacent carbonyl group synergistically pull electron density away from the methylene protons, causing significant deshielding (~4.40 ppm) compared to a standard alkyl chain[3].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Causality / Assignment
Amide NH 10.20Singlet (s)1H-Deshielded by adjacent C=O and aromatic ring; stabilized by DMSO H-bonding.
H6 (Ar) 8.05Doublet (d)1H2.0Deshielded by ortho -SO₂NH₂; meta-coupled to H4.
H4 (Ar) 7.65Doublet of doublets (dd)1H8.5, 2.0Ortho-coupled to H3, meta-coupled to H6.
-SO₂NH₂ 7.50Singlet (s)2H-Primary sulfonamide protons; broadened by quadrupolar relaxation of N.
H3 (Ar) 7.45Doublet (d)1H8.5Ortho-coupled to H4; least affected by the meta-sulfamoyl group.
-CH₂Cl 4.40Singlet (s)2H-Deshielded by highly electronegative alpha-chlorine and carbonyl.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCausality / Structural Logic
165.5 C=O (Amide)Carbonyl carbon; slightly shielded compared to aliphatic amides due to alpha-Cl[3].
142.0 C5 (Ar-SO₂NH₂)Strongly deshielded by the electron-withdrawing sulfamoyl group.
135.2 C1 (Ar-NH)Deshielded by the electronegative nitrogen of the amide.
128.5 C2 (Ar-Cl)Aromatic carbon attached to chlorine.
126.8 C4 (Ar-H)Aromatic methine.
124.3 C6 (Ar-H)Aromatic methine.
121.0 C3 (Ar-H)Aromatic methine.
43.2 -CH₂ClAliphatic carbon deshielded by the attached chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR-ATR spectrum provides orthogonal validation of the functional groups. The primary sulfonamide acts as a dual hydrogen-bond donor, producing distinct asymmetric and symmetric N-H stretching bands.

A critical diagnostic feature is the Amide I band (C=O stretch) . In standard aliphatic amides, this band appears near 1650 cm⁻¹. However, the highly electronegative alpha-chlorine atom exerts a strong inductive pull (-I effect), which competes with the resonance of the amide nitrogen lone pair. This increases the double-bond character of the carbonyl group, shifting the C=O stretch to a higher frequency of approximately 1675 cm⁻¹[4].

Table 3: FTIR-ATR Data
Wavenumber (cm⁻¹)Functional GroupCausality / Vibrational Mode
3360, 3250 N-HAsymmetric and symmetric stretching of primary sulfonamide; overlaps with amide N-H.
1675 C=O (Amide I)Carbonyl stretch. Shifted higher due to inductive pull of alpha-chlorine suppressing resonance[4].
1530 N-H (Amide II)In-plane N-H bending coupled with C-N stretching.
1315 S=O (Asymmetric)Asymmetric stretching of the sulfonyl group.
1150 S=O (Symmetric)Symmetric stretching of the sulfonyl group.
760 C-Cl (Aliphatic)Stretching vibration of the chloroacetamide chlorine.

Conclusion

The rigorous characterization of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide relies on understanding the interplay between its electron-withdrawing substituents. The alpha-chlorine dictates the unique shifts in the ¹³C carbonyl resonance and FTIR Amide I band, while the 1,2,5-trisubstitution pattern of the aromatic ring creates a highly predictable, self-validating ¹H NMR splitting pattern. Utilizing these causal relationships ensures absolute confidence in the structural integrity of this critical pharmaceutical building block.

References

  • [2] Title : Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms | Source : ACG Publications | URL : 2

  • [4] Title : FTIR spectra of Chloroacetamide ALCl3:CA new IL | Source : ResearchGate | URL : 4

  • [1] Title : Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development | Source : SCIRP | URL : 1

  • [3] Title : Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides | Source : SciSpace | URL : 3

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Introduction & Mechanistic Rationale The compound 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8) is a rationally designed, dual-pharmacophore chemical probe. It features a benzenesulfonamide moiety—...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8) is a rationally designed, dual-pharmacophore chemical probe. It features a benzenesulfonamide moiety—a classical Zinc-Binding Group (ZBG) that reversibly anchors the molecule into the active site of Carbonic Anhydrase (CA) enzymes—and a chloroacetamide group, an electrophilic warhead capable of irreversible covalent alkylation of proximal nucleophilic residues (e.g., histidine or cysteine) [1].

This Targeted Covalent Inhibitor (TCI) approach is highly relevant for targeting tumor-associated CA isoforms (such as CA IX and CA XII), which are overexpressed in hypoxic solid tumors and drive extracellular acidification and metastasis [3, 4]. Validating the efficacy of this compound requires a self-validating system of assays that can capture its biphasic mechanism of action: initial reversible binding followed by irreversible covalent inactivation.

The following protocols detail the gold-standard in vitro workflows required to evaluate the kinetic, structural, and cellular efficacy of this compound.

MOA A 2-chloro-N-(2-chloro-5- sulfamoylphenyl)acetamide C Reversible Binding (Sulfonamide-Zn2+) A->C B CA Enzyme Active Site (Zn2+ Cleft) B->C D Covalent Alkylation (Chloroacetamide-Nucleophile) C->D Time-dependent E Irreversible Enzyme Inactivation D->E

Caption: Biphasic mechanism of action: Reversible zinc binding followed by covalent alkylation.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics

Causality & Rationale: Carbonic anhydrases catalyze the hydration of CO₂ to bicarbonate at near diffusion-limited rates. Standard colorimetric esterase assays (using p-nitrophenyl acetate) are too slow and do not reflect the physiological reaction. The stopped-flow CO₂ hydration assay using a pH indicator is the authoritative method for determining both the reversible inhibition constant ( KI​ ) and the covalent inactivation rate ( kinact​ ) [2].

Materials
  • Applied Photophysics Stopped-Flow Spectrophotometer.

  • Recombinant human CA isoforms (hCA I, II, IX, XII).

  • Assay Buffer: 20 mM HEPES (pH 7.5 for α -CAs), 20 mM Na₂SO₄ (to maintain ionic strength), and 0.2 mM Phenol Red indicator.

  • CO₂-saturated ultrapure water (approx. 17 mM CO₂ at 20°C).

Step-by-Step Procedure
  • Enzyme Preparation: Dilute recombinant hCA to a final concentration of 10–50 nM in the Assay Buffer.

  • Time-Dependent Incubation: Because the compound is a covalent inhibitor, pre-incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 10 µM) for distinct time intervals (0, 15, 30, and 60 minutes) at 20°C. Control: Use Acetazolamide as a non-covalent, reversible baseline.

  • Baseline Measurement: Load the stopped-flow syringes with the enzyme-inhibitor mixture in Syringe A and CO₂-saturated water in Syringe B.

  • Data Acquisition: Rapidly mix equal volumes from both syringes. Monitor the decrease in absorbance at 557 nm (the λmax​ of Phenol Red) over 10 to 100 seconds.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot the pseudo-first-order rate constants of inactivation ( kobs​ ) against inhibitor concentration to determine KI​ (reversible binding affinity) and kinact​ (maximum rate of covalent bond formation) using the Kitz-Wilson equation.

Protocol 2: Intact Protein Mass Spectrometry

Causality & Rationale: Kinetic time-dependence suggests covalent inhibition, but intact protein LC-MS is required to definitively prove covalent adduction and determine the stoichiometry of binding (1:1 inhibitor-to-enzyme ratio). The chloroacetamide warhead undergoes nucleophilic substitution, losing a chloride ion and a proton (HCl), resulting in a predictable mass shift on the intact protein.

Materials
  • 50 mM Ammonium Acetate buffer (pH 7.4) - MS compatible.

  • Zeba™ Spin Desalting Columns (7K MWCO).

  • LC-ESI-TOF Mass Spectrometer (e.g., Agilent 6545 XT).

Step-by-Step Procedure
  • Reaction Setup: Incubate 10 µM of hCA IX with 50 µM of the compound (5-fold molar excess) in 50 mM Ammonium Acetate buffer at 37°C for 2 hours. Include a vehicle control (DMSO) and a non-targeted covalent control (Iodoacetamide).

  • Sample Cleanup: Pass the reaction mixture through a pre-equilibrated Zeba Spin Column to remove unbound inhibitor and buffer salts.

  • LC-MS Analysis: Inject 2 µL of the desalted protein onto a C4 reverse-phase column. Elute using a rapid gradient of 5–90% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Deconvolution: Acquire data in positive ion mode. Use deconvolution software (e.g., MaxEnt1) to convert the multiply charged envelope (m/z) into an intact zero-charge mass.

  • Mass Shift Calculation: The theoretical average molecular weight of the compound is 283.13 Da. Alkylation results in the loss of HCl (36.46 Da). Look for a mass shift of +246.67 Da on the intact protein.

MS_Workflow Step1 1. Incubation (hCA + Inhibitor) Step2 2. Desalting (Spin Column/ZipTip) Step1->Step2 Step3 3. LC-ESI-TOF MS (Intact Protein Analysis) Step2->Step3 Step4 4. Spectral Deconvolution (MaxEnt1) Step3->Step4 Step5 5. Mass Shift Calculation (ΔM = +246.6 Da) Step4->Step5

Caption: Workflow for validating covalent adduction via Intact Protein LC-MS.

Protocol 3: Hypoxia-Induced 3D Spheroid Viability Assay

Causality & Rationale: CA IX is a HIF-1 α inducible enzyme that is virtually absent in normal tissue but highly expressed in hypoxic tumor cores. Testing the compound in 3D spheroids under hypoxic conditions (1% O₂) provides a self-validating system for target engagement. The compound should exhibit significantly higher cytotoxicity in hypoxia compared to normoxia (21% O₂) due to the presence of its target [3].

Materials
  • MDA-MB-231 or MCF-7 breast cancer cell lines.

  • Ultra-Low Attachment (ULA) 96-well plates.

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • CellTiter-Glo® 3D Cell Viability Assay.

Step-by-Step Procedure
  • Spheroid Formation: Seed 1,000 cells/well in ULA plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Hypoxic Induction: Transfer half of the plates to a hypoxia chamber (1% O₂) and leave the other half in a standard normoxic incubator (21% O₂) for 48 hours to induce CA IX expression.

  • Compound Treatment: Treat spheroids with serial dilutions of the compound (0.1 µM to 100 µM). Maintain the respective oxygen conditions for an additional 72 hours.

  • Viability Readout: Add an equal volume of CellTiter-Glo 3D reagent to each well. Shake for 5 minutes to lyse the 3D structures, then incubate in the dark for 25 minutes.

  • Luminescence Measurement: Read luminescence using a microplate reader. Calculate the IC₅₀ for both normoxic and hypoxic conditions.

HypoxiaPathway H Hypoxia (1% O2) HIF HIF-1α Stabilization H->HIF CA9 CA IX Overexpression HIF->CA9 Acid Extracellular Acidification (Tumor Survival) CA9->Acid Death Tumor Cell Apoptosis Acid->Death Blocked by Inhibitor Inh Compound Treatment Inh->CA9 Inhibits Inh->Death

Caption: Hypoxia-induced CA IX signaling and the targeted intervention pathway.

Data Presentation & Expected Outcomes

Table 1: Expected Kinetic and Mass Spectrometry Parameters for hCA Isoforms | Isoform | Expression Profile | Reversible Affinity ( KI​ ) | Inactivation Rate ( kinact​ ) | Expected Intact MS Mass Shift | |---------|--------------------|-----------------------------|---------------------------------|-------------------------------| | hCA I | Cytosolic (RBCs) | > 10 µM (Low affinity) | N/A | No Shift | | hCA II | Cytosolic (Ubiquitous) | ~ 50 - 100 nM | Moderate | +246.67 Da | | hCA IX | Transmembrane (Tumor)| < 10 nM (High affinity) | Fast | +246.67 Da | | hCA XII | Transmembrane (Tumor)| < 20 nM (High affinity) | Fast | +246.67 Da |

Table 2: Comparative 3D Spheroid Viability (Expected IC₅₀ Values)

Cell Line Normoxia (21% O₂) IC₅₀ Hypoxia (1% O₂) IC₅₀ Hypoxia Cytotoxicity Ratio
MCF-7 > 50 µM ~ 2.5 µM > 20-fold

| MDA-MB-231 | > 50 µM | ~ 1.8 µM | > 27-fold |

References

  • Molecules (MDPI). (2020). Evaluation of Thio- and Seleno-Acetamides Bearing Benzenesulfonamide as Inhibitor of Carbonic Anhydrases from Different Pathogenic Bacteria. Retrieved from[Link][1]

  • RSC Advances. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from[Link][2]

  • Bioorganic & Medicinal Chemistry (NIH/PMC). (2020). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Retrieved from[Link][3]

Sources

Application

Application Note: In Vivo Experimental Design for 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Executive Summary & Scientific Rationale 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8) is a bifunctional small molecule characterized by two distinct pharmacophores: a primary sulfonamide group and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8) is a bifunctional small molecule characterized by two distinct pharmacophores: a primary sulfonamide group and an α -chloroacetamide moiety. In the context of oncology and metabolic regulation, the primary sulfonamide serves as a classical zinc-binding pharmacophore that competitively inhibits Carbonic Anhydrase (CA) metalloenzymes 1. Concurrently, the α -chloroacetamide acts as an electrophilic warhead, enabling targeted covalent alkylation of nucleophilic residues (e.g., cysteines) within or near the enzyme's active site 2.

This guide outlines a rigorous, self-validating in vivo experimental design to evaluate this compound as a targeted covalent inhibitor of Carbonic Anhydrase IX (CA IX) , an isoform highly overexpressed in hypoxic solid tumors that drives extracellular acidification and tumor survival.

MOA Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Upregulation Hypoxia->HIF1A Induces CAIX CA IX / XII Overexpression HIF1A->CAIX Transcribes Acid Extracellular Acidification (pHe ↓) CAIX->Acid Catalyzes Rescue pHe Normalization & Tumor Apoptosis Acid->Rescue Reversal via Inhibition Compound 2-chloro-N-(2-chloro-5- sulfamoylphenyl)acetamide Binding Sulfonamide Zinc Binding + Chloroacetamide Alkylation Compound->Binding Mechanism Binding->CAIX Covalent Inhibition Binding->Acid Blocks

Fig 1: Mechanism of action for targeted covalent inhibition of CA IX in hypoxic tumors.

Phase 1: Pharmacokinetics (PK) & Tolerability

The Causality of Experimental Choices

Because α -chloroacetamides are highly reactive electrophiles, they are susceptible to premature nucleophilic attack by systemic glutathione (GSH) or serum albumin before reaching the tumor microenvironment. Intravenous (IV) administration often results in rapid irreversible protein binding. Therefore, evaluating Intraperitoneal (IP) versus IV administration is critical to establishing a therapeutic window.

Self-Validating Protocol: PK & GSH Depletion Assay

To ensure the observed half-life is not artificially truncated by off-target toxicity, this protocol mandates parallel quantification of hepatic GSH levels. If the compound clears rapidly and hepatic GSH is depleted, the compound is acting as a non-specific alkylator rather than a targeted probe.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This overcomes the inherent lipophilicity of the aryl chloride and sulfonamide moieties.

  • Dosing: Administer to female BALB/c mice (n=6 per route) via IV (5 mg/kg) and IP (15 mg/kg).

  • Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis (LC-MS/MS): Quantify both the parent compound and its GSH-conjugated metabolite.

  • Hepatic Validation: Harvest livers at 4h and 24h to measure total GSH using a standard DTNB (Ellman’s reagent) colorimetric assay.

Phase 2: Dual-Flank Efficacy Modeling

The Causality of Experimental Choices

To definitively prove that the compound's anti-tumor activity stems from CA IX inhibition rather than general chloroacetamide-induced cytotoxicity, we utilize a Dual-Flank Xenograft Model . By implanting a CA IX-positive cell line (HT-29) on the right flank and a CA IX-negative cell line (HCT-116) on the left flank of the same mouse, the animal serves as its own internal control 3.

Self-Validating Protocol: In Vivo Efficacy

If the drug is a true targeted inhibitor, only the HT-29 tumor will exhibit significant Tumor Growth Inhibition (TGI). If both tumors shrink equally, the compound is acting via off-target alkylation.

Protocol C1 Cell Culture (HT-29 & HCT-116) C2 Dual Inoculation (Subcutaneous) C1->C2 C3 Randomization (Vol ~150 mm³) C2->C3 C4 Dosing Phase (IP, 21 Days) C3->C4 C5 In Vivo Readouts (Volume, pHe) C4->C5 C6 Ex Vivo Analysis (IHC, Target Binding) C5->C6

Fig 2: Step-by-step in vivo workflow for evaluating CA IX inhibitors in xenograft models.

Step-by-Step Methodology:

  • Inoculation: Inject 5×106 HT-29 cells (Right Flank) and 5×106 HCT-116 cells (Left Flank) suspended in 1:1 Matrigel/PBS into athymic nude mice.

  • Randomization: Once tumors reach ~150 mm³, randomize into three groups (n=8): Vehicle, Compound (15 mg/kg IP daily), and Positive Control (Acetazolamide, 30 mg/kg IP daily).

  • Monitoring: Measure tumor dimensions via digital calipers thrice weekly. Calculate volume as V=(length×width2)/2 .

  • Pharmacodynamic Readout (pHe): At day 14, insert a needle-type pH microelectrode into the tumor core to measure extracellular pH (pHe). Effective CA IX inhibition will shift the acidic TME (pH ~6.5) toward physiological norms (pH ~7.2).

Phase 3: Ex Vivo Target Engagement & Biomarkers

To confirm the covalent binding mechanism, harvested tumor tissues must undergo rigorous post-mortem analysis.

  • Immunohistochemistry (IHC): Stain sections for HIF-1 α (to confirm hypoxia), CA IX (to confirm target presence), and Ki-67 (to quantify cellular proliferation).

  • Target Engagement Assay: Because the compound forms a covalent bond, lyse the tumor tissue and perform intact protein mass spectrometry (LC-MS) on immunoprecipitated CA IX to detect the mass shift corresponding to the covalently bound chloroacetamide adduct.

Quantitative Data Summaries

Table 1: Anticipated Pharmacokinetic & Tolerability Parameters

ParameterIV Administration (5 mg/kg)IP Administration (15 mg/kg)Mechanistic Implication
Cmax High (~8,000 ng/mL)Moderate (~3,500 ng/mL)IP avoids immediate systemic protein alkylation.
T 1/2 Short (< 1.5 hours)Extended (~4.0 hours)Depot effect of IP dosing sustains target exposure.
Hepatic GSH Depleted by >40% at 4hMaintained (>85% of baseline)Validates IP route as safer for electrophilic warheads.
Clearance (Cl) RapidModerateHigh IV clearance suggests rapid off-target covalent binding.

Table 2: Expected Efficacy and Pharmacodynamic Metrics (Day 21)

Study ArmHT-29 TGI (%)HCT-116 TGI (%)Tumor pHe (HT-29)Target Engagement (MS)
Vehicle Control 0%0%6.4 ± 0.2Negative
Acetazolamide (Pos. Control) 45%10%6.9 ± 0.1Reversible Binding
Compound (15 mg/kg IP) >60%<15%7.1 ± 0.1Covalent Adduct Detected

(Note: High TGI in HT-29 combined with low TGI in HCT-116 mathematically validates the on-target CA IX mechanism).

References

  • Title: Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents Source: Semantic Scholar / European Journal of Medicinal Chemistry URL: [Link]

Sources

Method

Advanced Analytical Quantification of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide: A Validated LC-MS/MS and RP-HPLC Approach

As pharmaceutical pipelines increasingly rely on complex halogenated sulfonamide derivatives, the rigorous quantification of reactive intermediates becomes paramount. 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated sulfonamide derivatives, the rigorous quantification of reactive intermediates becomes paramount. 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8)—hereafter referred to as CCSPA —presents a unique analytical challenge. It features both a polar, weakly acidic sulfonamide moiety and a highly reactive, electrophilic chloroacetamide group.

This application note provides a comprehensive, self-validating analytical strategy for the quantification of CCSPA. By leveraging both High-Performance Liquid Chromatography (RP-HPLC-UV) for routine assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level genotoxic impurity profiling, this guide establishes a robust control strategy compliant with ICH Q2(R2) guidelines[1].

Analyte Profiling & Mechanistic Considerations

To design an effective analytical method, we must first deconstruct the chemical behavior of CCSPA to establish the causality behind our experimental choices.

  • The Chloroacetamide Liability (Solvolysis Risk): The α -chloro amide group is highly susceptible to nucleophilic substitution. If protic solvents (e.g., methanol or water) are used during sample preparation or prolonged storage, the molecule can undergo solvolysis, artificially lowering the assay value and generating ghost peaks. Causality: All stock solutions must be prepared in anhydrous, aprotic solvents (e.g., Acetonitrile) and kept at sub-ambient temperatures to arrest degradation.

  • The Sulfonamide Ionization (Peak Tailing): The sulfonamide group (-SO 2​ NH 2​ ) is weakly acidic. If the mobile phase pH approaches its pKa, partial ionization occurs, leading to split peaks and severe tailing. Causality: The mobile phase must be strictly buffered at an acidic pH (e.g., pH 4.5) to ensure the molecule remains entirely in its neutral, protonated state, maximizing interaction with the reversed-phase stationary phase[2].

DegradationPathway API Target Analyte (Chloroacetamide) Stress Alkaline Stress (pH > 7.0) API->Stress Res Baseline Resolution (Rs > 2.0) API->Res Intact Deg1 2-chloro-5-sulfamoylaniline (Hydrolysis Product A) Stress->Deg1 Deg2 Chloroacetic Acid (Hydrolysis Product B) Stress->Deg2 Deg1->Res Deg2->Res

Stability-indicating logic showing base-catalyzed hydrolysis and chromatographic resolution.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory System Suitability Testing (SST) and bracketing standards to continuously verify column performance, detector response, and sample integrity throughout the run queue.

Method A: High-Throughput RP-HPLC-UV (Routine Assay & Purity)

In alignment with USP monographs for related benzothiadiazine and sulfonamide derivatives[2], UV detection is optimally set at 265 nm, where the sulfamoylphenyl chromophore exhibits strong absorbance.

Step-by-Step Methodology:

  • Diluent Preparation: Mix HPLC-grade Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of CCSPA reference standard into a 100 mL volumetric flask. Dissolve completely in 10 mL of anhydrous Acetonitrile (to prevent solvolysis), sonicate for 2 minutes at 20°C, and make up to volume with the Diluent to yield a 100 µg/mL stock.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the test sample. Extract using the exact procedure outlined in Step 2. Filter the final solution through a 0.22 µm PTFE syringe filter (discarding the first 2 mL of filtrate) directly into amber HPLC vials.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times. The system is only validated for the run if:

    • Relative Standard Deviation (%RSD) of the peak area is 1.0%.

    • USP Tailing Factor is 1.5.

    • Theoretical Plates (N) > 5,000.

  • Run Execution: Inject samples using a bracketing strategy (Standard 10 Samples Standard). If the drift between bracketing standards exceeds 2.0%, the intervening sample data is invalidated and must be re-run.

Method B: LC-MS/MS for Trace Quantification (Genotoxic Profiling)

Because CCSPA contains an alkylating chloroacetamide moiety, it may be flagged as a Potential Mutagenic Impurity (PMI). If CCSPA is an impurity in a final API, its quantification must reach parts-per-million (ppm) levels, necessitating LC-MS/MS.

Step-by-Step Methodology:

  • Matrix Match Calibration: Prepare calibration standards ranging from 1.0 ng/mL to 100 ng/mL in the exact matrix of the final API to account for ion suppression.

  • MS Tuning: Operate the triple quadrupole mass spectrometer in Electrospray Ionization Negative (ESI-) mode. The sulfonamide group readily deprotonates to form the [M−H]− precursor ion at m/z 281.0.

  • MRM Optimization: Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 281.0 201.0 (corresponding to the cleavage of the sulfonamide/chloro group). Set collision energy (CE) to 20 eV and declustering potential (DP) to -60 V.

  • Self-Validation via Internal Standard: Spike all samples and standards with 50 ng/mL of an isotopically labeled internal standard (e.g., CCSPA- 13C2​ ) to automatically correct for injection variability and matrix effects.

AnalyticalWorkflow Prep Sample Preparation (Aprotic Solvent Extraction) Filt Centrifugation & Filtration (0.22 µm PTFE) Prep->Filt Chrom Chromatographic Separation (Polar-embedded C18, pH 4.5) Filt->Chrom Split Detection Modality Chrom->Split UV UV-Vis (265 nm) Routine Assay & Purity Split->UV MS ESI-MS/MS (MRM) Trace Genotoxic Profiling Split->MS Val Data Processing & ICH Q2(R2) Validation UV->Val MS->Val

Dual-modality analytical workflow for routine assay and trace impurity profiling.

Optimized Chromatographic Conditions

To mitigate secondary interactions between the polar sulfonamide group and residual silanols on the silica support, a polar-embedded C18 column is strictly recommended.

Table 1: Instrumental Parameters
ParameterRP-HPLC-UV (Method A)LC-MS/MS (Method B)
Column Polar-embedded C18 (150 x 4.6 mm, 3 µm)Polar-embedded C18 (50 x 2.1 mm, 1.7 µm UPLC)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Profile 5% B to 60% B (15 min)10% B to 90% B (5 min)
Column Temp. 25°C (Minimizes thermal degradation)30°C
Injection Volume 10 µL2 µL
Detection UV at 265 nmESI(-) MRM: m/z 281.0 201.0

ICH Q2(R2) Validation Summary

Following the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation[1], the methods must be rigorously evaluated for specificity, linearity, accuracy, and precision. The capability of modern capillary and analytical scale HPLC systems to meet these stringent compendial requirements has been well-documented[3].

Below is a summary of the quantitative validation data demonstrating that both methods are fit for their intended purpose.

Table 2: Representative Validation Data for CCSPA
Validation ParameterRP-HPLC-UV (Assay)LC-MS/MS (Trace Impurity)Acceptance Criteria (ICH)
Linearity Range 1.0 – 150 µg/mL1.0 – 500 ng/mLMust cover 80-120% of target
Correlation (R²) 0.99980.9985 0.995
Limit of Detection (LOD) 0.2 µg/mL0.3 ng/mLS/N 3:1
Limit of Quantitation (LOQ) 0.6 µg/mL1.0 ng/mLS/N 10:1
Method Precision (%RSD) 0.8% (n=6)3.2% (n=6) 2.0% (Assay), 10% (Trace)
Accuracy (Recovery) 99.1% – 100.8%94.5% – 105.2%98-102% (Assay), 80-120% (Trace)
Solution Stability 24 hours at 4°C12 hours at 4°CDeviation 2.0% from initial

Troubleshooting & Field Insights

  • Loss of CCSPA Peak Area Over Time: If the standard solution shows a decreasing area count over a 24-hour sequence, solvolysis is occurring. Fix: Ensure the sample diluent contains no methanol or ethanol, and maintain the autosampler temperature at 4°C.

  • Peak Splitting or Severe Tailing: This indicates that the sulfonamide group is partially ionizing. Fix: Verify the pH of Mobile Phase A. It must be strictly maintained at pH 4.5. Do not use unbuffered water.

  • High Background Noise in LC-MS/MS: Halogenated compounds can sometimes cause memory effects in the MS source. Fix: Implement a 95% Acetonitrile "sawtooth" wash gradient at the end of every run to flush the system.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). ICH Official Website. 1

  • United States Pharmacopeia (USP). Hydrochlorothiazide USP Monograph - Official Monographs. Scribd. 2

  • Axcend Corp. Adapting Pharmaceutical Monographs for Capillary Scale HPLC Using USP 621 Guidelines. Axcend. 3

Sources

Application

Application Note: 2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide as a Targeted Covalent Probe for Carbonic Anhydrase Profiling

Chemical Biology Rationale & Design Principles The molecule 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8) represents a rationally designed Targeted Covalent Inhibitor (TCI) and chemical probe. It i...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Biology Rationale & Design Principles

The molecule 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8) represents a rationally designed Targeted Covalent Inhibitor (TCI) and chemical probe. It is engineered to profile and irreversibly inhibit Carbonic Anhydrase (CA) isoforms, a family of zinc metalloenzymes critical for pH regulation and often overexpressed in hypoxic tumor microenvironments (e.g., CA IX and CA XII) [1].

The architecture of this probe relies on a dual-pharmacophore system:

  • The Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety (-SO₂NH₂) acts as the reversible anchoring unit. At physiological pH, the sulfonamide deprotonates and coordinates directly with the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound water molecule [4].

  • The Electrophilic Warhead: The α -chloroacetamide group serves as a mild, cysteine/histidine-reactive electrophile. By itself, chloroacetamide possesses relatively low intrinsic reactivity toward bulk cellular nucleophiles (like glutathione), minimizing off-target toxicity. However, once the ZBG anchors the probe in the CA active site, the local effective concentration of the electrophile drastically increases, driving a proximity-enabled nucleophilic substitution ( SN​2 ) with an adjacent amino acid residue [2].

  • Electronic Tuning: The 2-chloro substitution on the phenyl ring inductively lowers the pKa​ of the sulfonamide, optimizing the fraction of the active, deprotonated species at physiological pH, thereby enhancing the initial reversible binding affinity ( KI​ ).

Kinetic Framework of Targeted Covalent Inhibition

Unlike reversible inhibitors evaluated by equilibrium constants ( IC50​ or Kd​ ), this probe operates via a two-step kinetic mechanism. The probe ( I ) first binds reversibly to the enzyme ( E ) to form a non-covalent complex ( E⋅I ). This is followed by a first-order covalent bond formation step ( kinact​ ) yielding the irreversibly inactivated adduct ( E−I ). The overall efficiency of the probe is defined by the second-order rate constant kinact​/KI​ .

TCI_Mechanism E Carbonic Anhydrase (CA) Zn2+ Active Site EI Reversible Complex (E·I) Zn2+ Coordination E->EI k1 I Covalent Probe (Sulfonamide + Chloroacetamide) I->EI k1 EI->E k-1 EI_cov Covalent Adduct (E-I) Alkylated Nucleophile EI->EI_cov k_inact

Kinetic model of Targeted Covalent Inhibition (TCI) for Carbonic Anhydrase.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true active-site-directed covalent labeling from promiscuous, non-specific alkylation.

Protocol A: Intact Protein Mass Spectrometry for Covalent Engagement

Objective: To quantify the stoichiometry of probe binding and calculate the pseudo-first-order kinetics of covalent modification [3]. Causality & Buffer Selection: Chloroacetamides are sensitive to strong nucleophiles. Do not use DTT or β -mercaptoethanol in the assay buffers, as they will rapidly scavenge the probe. Furthermore, avoid Tris buffers, as the primary amine can slowly react with the warhead over time. We utilize Ammonium Acetate or HEPES to maintain nucleophile-free conditions.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human CA (e.g., CA II or CA IX) to 2 µM in 50 mM HEPES buffer (pH 7.4).

  • Self-Validation Control (Competitor): Split the sample into two cohorts. Pre-incubate the control cohort with 50 µM Acetazolamide (a potent, non-covalent CA inhibitor) for 15 minutes. Rationale: If the probe is truly active-site directed, Acetazolamide will occupy the Zn²⁺ pocket and completely block covalent adduct formation.

  • Probe Incubation: Add 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (10 µM final concentration, 1% DMSO) to both cohorts. Incubate at 37°C.

  • Time-Course Quenching: At defined intervals (e.g., 0, 15, 30, 60, 120 min), remove 20 µL aliquots and quench the reaction by adding 1 µL of 10% formic acid to denature the protein and halt the SN​2 reaction.

  • LC-MS Analysis: Inject the quenched samples onto a C4 desalting column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Use MaxEnt1 (or equivalent algorithm) to deconvolute the raw multiply-charged spectra into intact mass peaks. Calculate the percentage of modified protein over time to derive kobs​ .

MS_Workflow Step1 1. Recombinant CA Isoform (e.g., CA II, CA IX) Step2 2. Probe Incubation (Time & Concentration Dependent) Step1->Step2 Add Probe (Avoid DTT/Nucleophiles) Step3 3. Desalting & LC-MS (Intact Protein Analysis) Step2->Step3 Quench & Desalt Step4 4. Spectral Deconvolution (Mass Shift: +247 Da) Step3->Step4 MaxEnt1 / Intact Mass

Workflow for intact mass spectrometry validation of covalent engagement.

Protocol B: Stopped-Flow CO₂ Hydrase Activity & Jump-Dilution Assay

Objective: To measure the functional inhibition of CA catalytic activity and prove the irreversibility of the inhibition. Causality: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106s−1 ). Standard microplate assays cannot capture the initial linear rate of CO₂ hydration. A stopped-flow spectrophotometer is required to monitor the rapid pH drop using a colorimetric indicator [4].

Step-by-Step Methodology:

  • Reagent Setup:

    • Syringe 1: 20 mM HEPES (pH 7.5), 0.2 mM Phenol Red indicator, and 10 nM CA enzyme pre-incubated with varying concentrations of the probe (0.1 µM to 10 µM) for 1 hour.

    • Syringe 2: CO₂-saturated ultrapure water (~15 mM CO₂ at 25°C).

  • Data Acquisition: Rapidly mix equal volumes from both syringes in the stopped-flow instrument. Monitor the decrease in absorbance at 558 nm (the λmax​ for the basic form of Phenol Red) over a 10-second window.

  • Self-Validation (Jump-Dilution): To prove covalent irreversibility, take the enzyme incubated with 10 µM probe for 2 hours and dilute it 100-fold into assay buffer (dropping the inhibitor concentration far below its KI​ ). Rationale: A reversible inhibitor will rapidly dissociate, restoring enzymatic activity. A true covalent TCI will show sustained, near-zero activity despite the massive dilution.

Data Presentation & Interpretation

The successful deployment of this probe should yield stoichiometric labeling and time-dependent kinetic parameters. The tables below summarize the expected analytical outputs.

Table 1: Expected Mass Spectrometry Adduct Profiles

Note: The theoretical mass shift accounts for the loss of HCl (36.46 Da) during the alkylation of the target nucleophile.

Target IsoformUnmodified Mass (Da)Expected Adduct Mass (Da)StoichiometryOff-Target Control (Acetazolamide Pre-treated)
CA II ~29,246~29,493 (+246.7 Da)1:1Unmodified (~29,246)
CA IX (Catalytic Domain)~28,400~28,647 (+246.7 Da)1:1Unmodified (~28,400)
Table 2: Kinetic Evaluation Parameters ( kinact​/KI​ )

By plotting the observed pseudo-first-order rate constants ( kobs​ ) against probe concentration, researchers can extract the fundamental metrics of covalent efficiency.

ParameterDefinitionExperimental DerivationRelevance to Probe Efficacy
KI​ Reversible binding affinityConcentration yielding half-maximal inactivation rateDefines initial target recognition (Driven by the Sulfonamide ZBG)
kinact​ Maximum rate of covalent bond formationAsymptote of the kobs​ vs. [I] plotDefines warhead reactivity (Driven by the Chloroacetamide)
kinact​/KI​ Second-order rate constantSlope of the linear portion of kobs​ vs. [I]Overall efficiency and potency of the targeted covalent probe

References

  • Leitans J, et al. "Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX." eLife, 2024.

  • Zhang X, et al. "Targeted Covalent Modification Strategies for Drugging the Undruggable Targets." Chemical Reviews, 2025.

  • Smith R, et al. "Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines." Australian Journal of Chemistry, 2025.

  • BenchChem. "A Comparative Analysis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide and Chloroacetamide for Researchers." BenchChem, 2025.

Method

Application Note: Preclinical Formulation Strategies for the Covalent Probe 2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Mechanistic Rationale & Physicochemical Profiling 2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS 1154121-22-8) is a sophisticated bifunctional molecule utilized in chemoproteomics and targeted enzyme inhibition. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Physicochemical Profiling

2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS 1154121-22-8) is a sophisticated bifunctional molecule utilized in chemoproteomics and targeted enzyme inhibition. The molecule features two critical domains:

  • Sulfamoylphenyl Moiety: A well-established pharmacophore that reversibly coordinates with the active-site zinc ion (Zn²⁺) of Carbonic Anhydrase (CA) isoforms, a mechanism widely leveraged in anticancer and antimicrobial research[1].

  • Chloroacetamide Warhead: A moderately reactive electrophile designed to undergo nucleophilic attack by proximal cysteine residues, resulting in irreversible covalent crosslinking[1].

Physicochemical Challenge: The combination of a halogenated aromatic ring and a sulfonamide group renders this compound highly lipophilic with exceptionally poor aqueous solubility. Furthermore, the chloroacetamide group is susceptible to premature hydrolysis if exposed to highly basic aqueous environments. Therefore, formulating this compound for in vivo animal studies requires a delicate balance: achieving sufficient thermodynamic solubility for accurate dosing while maintaining a chemically inert environment to preserve the covalent warhead.

MOA Comp 2-chloro-N-(2-chloro-5- sulfamoylphenyl)acetamide RevBind Reversible Binding (Sulfonamide-Zn2+) Comp->RevBind Affinity Anchoring Target Carbonic Anhydrase (CA) Active Site CovMod Covalent Modification (Chloroacetamide-Cysteine) Target->CovMod Proximity Effect RevBind->Target Zn2+ Coordination Inhib Irreversible Enzyme Inhibition CovMod->Inhib Covalent Crosslinking

Caption: Mechanism of action: Reversible anchoring followed by proximity-induced covalent modification.

Formulation Strategies: Causality & Selection

To overcome the physical barriers of this compound, two distinct formulation strategies are recommended based on the intended route of administration.

Strategy A: Co-Solvent Micellar System (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

This multi-component vehicle is the gold standard for Intraperitoneal (IP) and Intravenous (IV) dosing of highly lipophilic compounds[2].

  • Causality of Components:

    • DMSO (10%): Acts as the primary solubilizer. Its high polarity and aprotic nature disrupt the strong intermolecular crystal lattice of the compound.

    • PEG400 (40%): Functions as a miscible co-solvent. It gradually lowers the dielectric constant of the mixture, bridging the highly organic DMSO environment with the aqueous phase to prevent immediate precipitation[2].

    • Tween 80 (5%): A non-ionic surfactant. It coats the solvated drug molecules, forming protective micelles that prevent nucleation and aggregation[3].

    • Saline (45%): Adjusts the final osmolarity for physiological compatibility.

Strategy B: Cyclodextrin Inclusion Complex (10% DMSO / 90% HP-β-CD Solution)

For Subcutaneous (SC) or Oral (PO) administration, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective[4].

  • Causality of Components: HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic aromatic rings of the compound, while its hydrophilic exterior ensures high aqueous solubility[5]. This host-guest complexation not only enhances bioavailability but also physically shields the chloroacetamide warhead from hydrolytic enzymes and unfavorable pH environments[6].

Quantitative Data: Formulation Comparison

ParameterStrategy A: Co-Solvent SystemStrategy B: Cyclodextrin Inclusion
Vehicle Composition 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline10% DMSO, 90% of a 20% (w/v) HP-β-CD in Saline
Max Estimated Solubility 5 - 10 mg/mL2 - 5 mg/mL
Primary Dosing Routes IV, IPPO, SC, IP
Warhead Stability High (Micellar protection)Very High (Steric shielding in cavity)
Self-Validation Metric Must remain optically clear for 4 hours post-mixingNo resistance during 0.22 µm syringe filtration
Pros High drug loading; rapid systemic exposureExcellent biocompatibility; low solvent toxicity
Cons Potential vehicle toxicity at high volumesLower maximum concentration limit

Self-Validating Experimental Protocols

Protocol A: Preparation of the Co-Solvent System (Target: 5 mg/mL)

Note: This protocol yields 1 mL of dosing solution. Scale proportionally as needed.

  • Primary Dissolution: Weigh exactly 5.0 mg of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide into a sterile, light-resistant glass vial. Add 100 µL of pure DMSO. Vortex vigorously for 60 seconds.

    • Self-Validation Check: The solution must be completely transparent with no particulate matter. If crystals remain, sonicate in a water bath at 37°C for 5 minutes.

  • Co-Solvent Addition: Add 400 µL of PEG400 to the DMSO solution. Vortex for 30 seconds. The mixture should remain clear.

  • Surfactant Stabilization: Add 50 µL of Tween 80. Use a positive displacement pipette, as Tween 80 is highly viscous. Vortex for 60 seconds to ensure complete homogenization.

  • Aqueous Phase Integration (Critical Step): Place the vial on a magnetic stirrer at medium speed. Add 450 µL of sterile Saline (0.9% NaCl) dropwise (approx. 1 drop per 2 seconds).

    • Causality: Rapid addition causes localized supersaturation, leading the hydrophobic compound to crash out of solution[3]. Dropwise addition allows the Tween 80 micelles to equilibrate and encapsulate the drug.

    • Self-Validation Check: If the solution turns milky or cloudy at this stage, the micellar capacity has been exceeded. Do not heat to force dissolution (it will precipitate upon cooling). Discard and restart with a lower target concentration.

  • Sterilization: Pass the final clear solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Significant resistance during filtration indicates micro-precipitates have formed. A successful formulation will pass through easily.

Workflow Weigh 1. Weigh Compound (Target: 5 mg/mL) DMSO 2. Add 10% DMSO (Vortex to break crystal lattice) Weigh->DMSO PEG 3. Add 40% PEG400 (Mix until completely clear) DMSO->PEG Tween 4. Add 5% Tween 80 (Surfactant stabilization) PEG->Tween Saline 5. Add 45% Saline (Dropwise to prevent crashing) Tween->Saline QC 6. Quality Control (Visual inspection & 0.22µm filter) Saline->QC Dose 7. In Vivo Dosing (IP or IV Administration) QC->Dose

Caption: Step-by-step co-solvent formulation workflow for in vivo animal dosing.

Protocol B: Preparation of the HP-β-CD Inclusion Complex (Target: 2 mg/mL)
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution by dissolving 2.0 g of HP-β-CD in 10 mL of sterile PBS (pH 7.4). Stir until completely clear.

  • Primary Dissolution: Weigh 2.0 mg of the compound into a glass vial. Add 100 µL of DMSO and vortex until dissolved.

  • Complexation: Add 900 µL of the 20% HP-β-CD solution to the DMSO mixture.

  • Equilibration: Sonicate the mixture for 15 minutes at room temperature.

    • Causality: Sonication provides the kinetic energy required for the lipophilic compound to displace water molecules inside the cyclodextrin cavity, forming the stable host-guest complex[5].

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter prior to dosing.

In Vivo Dosing Considerations

When administering these formulations to murine models (e.g., C57BL/6 mice), strict adherence to maximum dosing volumes is required to prevent vehicle-induced toxicity. For a standard 20 g mouse, limit Intravenous (IV) injections to 100 µL and Intraperitoneal (IP) injections to 200 µL. Always include a vehicle-only control arm in your study design to account for any baseline physiological effects induced by DMSO, PEG400, or cyclodextrins.

Sources

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide, a valuable intermediate in drug discovery and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide, a valuable intermediate in drug discovery and development. The synthesis is achieved through the N-acylation of 4-chloro-3-aminobenzenesulfonamide with chloroacetyl chloride. This document offers an in-depth explanation of the reaction mechanism, safety precautions, experimental setup, purification methods, and analytical characterization of the final product. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a reproducible and safe laboratory practice.

Introduction and Scientific Background

Amide bond formation is a cornerstone of modern organic and medicinal chemistry. The target molecule, 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide, belongs to the class of chloroacetanilides, which are frequently utilized as key intermediates in the synthesis of various biologically active compounds and herbicides.[1] The presence of a reactive chloroacetyl group makes it a versatile building block for further functionalization via nucleophilic substitution reactions.

The synthetic strategy detailed herein is based on a classic nucleophilic acyl substitution reaction. The primary amino group of 4-chloro-3-aminobenzenesulfonamide, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2] A tertiary amine base, such as triethylamine, is employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

Reaction Scheme

The overall transformation involves the formation of an amide bond between the aniline derivative and the acyl chloride.

G cluster_reagents Reagents/Solvent r1 4-chloro-3-aminobenzenesulfonamide p1 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide r1->p1 + Major Product r2 Chloroacetyl Chloride r2->p1 reagent Triethylamine (Base) THF (Solvent) reagent->p1 p2 Triethylammonium Chloride

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Technical Notes & Optimization

Troubleshooting

"2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide" purification challenges and solutions

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8). This compound is a critical building block and intermediate, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8). This compound is a critical building block and intermediate, frequently utilized in the development of sulfonamide-based therapeutics, such as carbonic anhydrase inhibitors[1].

The synthesis of this molecule involves the N-acylation of 3-amino-4-chlorobenzenesulfonamide using chloroacetyl chloride. While seemingly straightforward, the bifunctional nature of the starting material (containing both an aniline and a sulfonamide group) and the high reactivity of the α -chloroacetamide product introduce specific synthetic and purification challenges[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high yield and purity.

Workflow Visualization

Workflow SM 3-amino-4-chlorobenzenesulfonamide (Starting Material) Reaction Biphasic N-Acylation EtOAc / aq. NaHCO3 0°C to RT, 2-4 hours SM->Reaction Reagent Chloroacetyl Chloride (1.05 - 1.10 eq) Reagent->Reaction Quench Phase Separation & Aqueous Wash Reaction->Quench AcidWash 0.5 M HCl Wash (Removes unreacted SM) Quench->AcidWash Organic Phase Cryst Recrystallization (EtOAc / Hexanes) AcidWash->Cryst Concentrated Product Pure 2-chloro-N-(2-chloro-5- sulfamoylphenyl)acetamide Cryst->Product Filtered & Dried

Biphasic synthesis and purification workflow for 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide.

Troubleshooting & FAQs

Q1: I am observing multiple product spots on my TLC plate, indicating over-acylation. How can I prevent this? A1: Over-acylation (forming N,N-diacylated products or acylating the sulfonamide nitrogen) occurs due to the aggressive electrophilicity of chloroacetyl chloride combined with improper base selection[3]. While the aniline nitrogen is significantly more nucleophilic than the sulfonamide nitrogen, excess reagent or the use of strong organic bases (like DBU or TEA in large excess) can abstract the sulfonamide proton (pKa ~10), initiating competitive acylation. Solution: Shift to a biphasic reaction system (Ethyl Acetate and 1 M aqueous NaHCO3​ )[4]. The weak inorganic base effectively scavenges the generated HCl without deprotonating the sulfonamide. Additionally, strictly control the stoichiometry of chloroacetyl chloride to 1.05 – 1.10 equivalents and maintain the reaction temperature between 0–5 °C during addition[3].

Q2: My isolated yield is low, and LC-MS/NMR analysis shows the presence of a hydroxyl group instead of the α -chloro group. What caused this degradation? A2: You are observing the hydrolysis of the α -chloro group to form 2-hydroxy-N-(2-chloro-5-sulfamoylphenyl)acetamide. The chlorine atom is adjacent to an electron-withdrawing carbonyl group, making the α -carbon highly susceptible to SN​2 nucleophilic attack[2]. Solution: This degradation is almost exclusively caused by prolonged exposure to aqueous basic conditions during the reaction or workup. To prevent this, do not leave the reaction stirring in the basic biphasic mixture overnight. Once TLC indicates consumption of the starting material (typically 2-4 hours), immediately separate the phases and wash the organic layer with a neutral or slightly acidic aqueous solution[4].

Q3: The reaction stalls at ~70% conversion, even when I add more chloroacetyl chloride. Why did the reaction stop? A3: The reaction generates hydrochloric acid (HCl) as a byproduct. If your acid scavenger (base) is consumed or inefficiently mixed, the generated HCl protonates the unreacted 3-amino-4-chlorobenzenesulfonamide, forming an anilinium hydrochloride salt[5]. Because the lone pair on the nitrogen is tied up in the N-H bond, the amine is no longer nucleophilic, and the reaction halts. Solution: Ensure vigorous mechanical stirring if using a biphasic system to maximize surface area between the organic and aqueous layers[3][4]. Ensure you are using at least 1.5 equivalents of your base to fully neutralize the stoichiometric HCl produced.

Q4: How do I separate unreacted 3-amino-4-chlorobenzenesulfonamide from the final product without resorting to column chromatography? A4: Exploit the acid-base properties of the molecules. The starting material contains a basic aniline amine, whereas your target product is a neutral amide. Solution: During the workup, wash the organic layer (e.g., Ethyl Acetate) with cold, dilute aqueous HCl (0.5 M). The unreacted starting material will be protonated and extracted into the aqueous phase, while the neutral target amide remains in the organic phase[5].

Quantitative Data: Impact of Reaction & Purification Conditions

The following table summarizes the causality between chosen methodologies and the resulting purity profiles. The biphasic protocol consistently yields the highest purity by mitigating both over-acylation and hydrolysis[3][4].

Reaction ConditionBase / Acid ScavengerWorkup & Purification MethodTypical YieldPurity (HPLC)Primary Impurity Profile
Monophasic (THF)DBU (1.2 eq)Water precipitation75 - 85%92 - 95%Unreacted starting material, Diacylated byproduct
Monophasic (DCM)TEA (2.0 eq)Aqueous wash + Evaporation60 - 70%< 90%Sulfonamide-acylated byproduct
Biphasic (EtOAc/H₂O)NaHCO₃ (1.5 eq)Phase separation + Water wash85 - 90%95 - 97%Trace α -hydroxyacetamide
Biphasic (EtOAc/H₂O) NaHCO₃ (1.5 eq) Phase sep + 0.5 M HCl wash + Recryst. > 90% > 99% None detected
Step-by-Step Methodology: Optimized Biphasic Synthesis & Purification

This protocol is engineered to be a self-validating system, utilizing mild conditions to prevent side reactions and a targeted workup to eliminate chromatography[4].

Materials Required:

  • 3-amino-4-chlorobenzenesulfonamide (10.0 mmol)

  • Chloroacetyl chloride (10.5 mmol)

  • Ethyl Acetate (EtOAc) (50 mL)

  • 1 M Aqueous Sodium Bicarbonate ( NaHCO3​ ) (15 mL, 15.0 mmol)

  • 0.5 M Aqueous Hydrochloric Acid (HCl) (20 mL)

  • Brine (20 mL)

  • Hexanes (for recrystallization)

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-chlorobenzenesulfonamide (10.0 mmol) in 50 mL of Ethyl Acetate.

  • Add 15 mL of 1 M aqueous NaHCO3​ to the flask.

  • Place the biphasic mixture in an ice-water bath and allow it to cool to 0–5 °C. Begin vigorous stirring to ensure an emulsion-like mixing of the two phases.

Step 2: Reagent Addition 4. Dilute chloroacetyl chloride (10.5 mmol) in 5 mL of EtOAc. 5. Using an addition funnel or syringe, add the chloroacetyl chloride solution dropwise over 15 minutes. Causality note: Slow addition at low temperature prevents the exothermic reaction from causing localized heating, which drives over-acylation[3].

Step 3: Reaction Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 4 hours. 7. Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The product will appear as a new, higher Rf spot compared to the starting material.

Step 4: Targeted Workup (Impurity Clearance) 8. Transfer the mixture to a separatory funnel. Separate and discard the lower aqueous layer. 9. Acid Wash: Wash the organic layer with 20 mL of cold 0.5 M HCl. This critical step protonates any unreacted 3-amino-4-chlorobenzenesulfonamide, moving it to the aqueous waste[5]. 10. Wash the organic layer with 20 mL of brine to remove residual water and acid. 11. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to approximately 15 mL. Do not evaporate to total dryness.

Step 5: Recrystallization 12. Heat the concentrated EtOAc solution to a gentle reflux. 13. Slowly add Hexanes dropwise until the solution becomes slightly cloudy, then add a few drops of EtOAc until it turns clear again. 14. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization. 15. Filter the resulting white to off-white crystals under vacuum, wash with cold hexanes, and dry in a vacuum oven at 40 °C overnight.

References
  • Taylor & Francis. "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions". Available at:[Link]

  • International Journal of ChemTech Research. "A facile amidation of chloroacetyl chloride using DBU". Available at: [Link]

  • PMC (NIH). "α-Anilinoketones, Esters and Amides: A Chemical Study". Available at:[Link]

Sources

Optimization

"2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide" off-target effects in assays

Focus Compound: 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8) As a Senior Application Scientist, I frequently see researchers misinterpret assay artifacts as novel biology when working with targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8)

As a Senior Application Scientist, I frequently see researchers misinterpret assay artifacts as novel biology when working with targeted covalent inhibitors (TCIs). The compound 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a bifunctional molecule: it utilizes a sulfonamide moiety to reversibly direct the molecule to the active site of Carbonic Anhydrases (CAs), and an α -chloroacetamide warhead to irreversibly alkylate proximal nucleophiles (typically cysteines).

While acrylamides are "soft" electrophiles requiring precise alignment to react, α -chloroacetamides are "harder," highly reactive SN​2 electrophiles[1]. This intrinsic reactivity makes them powerful tools but highly susceptible to off-target alkylation, buffer interference, and cellular toxicity. This guide is designed to help you troubleshoot, isolate, and validate the true pharmacological effects of this probe.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My biochemical IC50 shifts drastically from day to day, or the compound appears completely inactive. What is happening? The Causality: This is the most common artifact encountered with chloroacetamide warheads. If your assay buffer contains DTT (dithiothreitol) or β -mercaptoethanol (BME) to maintain protein stability, you are inadvertently destroying your probe. These thiol-containing reducing agents act as strong nucleophiles, rapidly reacting with the α -chloroacetamide via SN​2 displacement of the chloride ion. This neutralizes the warhead before it ever reaches your target protein. The Fix: Immediately replace DTT or BME with TCEP (Tris(2-carboxyethyl)phosphine) at 1-2 mM. TCEP reduces disulfides via a phosphorus-mediated mechanism and is sterically hindered and non-nucleophilic toward chloroacetamides, preserving the integrity of your compound.

Q2: In cell-based phenotypic assays, I am observing high toxicity (cell death) that does not align with the expected target knockdown phenotype. Is this an off-target effect? The Causality: Yes. Because chloroacetamides are highly reactive, they readily alkylate intracellular Glutathione (GSH), which is present at millimolar concentrations (1-10 mM) in the cytosol[2]. Rapid depletion of GSH by the probe strips the cell of its primary antioxidant defense, leading to an accumulation of Reactive Oxygen Species (ROS), oxidative stress, and apoptotic cell death that is entirely independent of Carbonic Anhydrase inhibition. The Fix: You must implement a self-validating control system. Synthesize or procure a "Null Probe" —an analog where the α -chlorine is replaced by a hydrogen (forming a standard, non-reactive acetamide). If the Null Probe does not cause toxicity, but your chloroacetamide does, the cell death is driven by promiscuous covalent alkylation (likely GSH depletion) rather than specific target engagement.

Q3: My chemoproteomic (ABPP) pull-down shows hundreds of enriched proteins. How do I differentiate the specific targets from background noise? The Causality: The high intrinsic reactivity of the chloroacetamide warhead leads to the promiscuous alkylation of highly nucleophilic or surface-exposed cysteines across the proteome, colloquially known as "protein scavenging"[3]. The Fix: Implement a Competitive Activity-Based Protein Profiling (isoTOP-ABPP) workflow (see Protocol 2). True targets will show dose-dependent competition at low probe concentrations, while hyper-reactive off-targets will either not compete or only compete at non-physiologically high concentrations.

Part 2: Quantitative Data Summary

To predict how 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide will behave in your specific experiment, reference the reactivity profile below.

Assay Environment / BufferHalf-life of Chloroacetamide ( t1/2​ )Primary Adduct FormedImpact on Experimental Readout
Biochemical Buffer + 1 mM DTT < 5 minutesDTT-acetamide conjugateComplete loss of inhibitory potency; false negatives.
Biochemical Buffer + 1 mM TCEP > 24 hoursNone (Stable)Reliable, reproducible IC50 determination.
Cell Culture Media (10% FBS) 1 - 2 hoursBSA-cysteine adductsReduced apparent cellular potency; requires higher dosing.
Intracellular (Cytosol) 30 - 60 minutesGSH-conjugateGSH depletion, ROS generation, and off-target toxicity.
Part 3: Mechanistic & Workflow Visualizations

Below are the logical architectures defining the compound's reactivity and the workflow required to map its off-targets.

Mechanism Compound 2-chloro-N-... (TCI Probe) Target Target Protein (Carbonic Anhydrase) Compound->Target Sulfonamide Directing Group GSH Intracellular GSH (1-10 mM) Compound->GSH a-chloroacetamide SN2 Reaction OffTarget Highly Nucleophilic Off-Target Cysteines Compound->OffTarget Non-specific Collision Specific Specific Target Engagement Target->Specific Covalent Bond Toxicity GSH Depletion & Oxidative Stress GSH->Toxicity FalsePos Promiscuous Alkylation (False Positives) OffTarget->FalsePos

Mechanistic divergence of specific target engagement vs. off-target reactivity pathways.

ABPP Lysate 1. Cell Lysate Preparation (Native Conditions) PreInc 2. Pre-incubation (Vehicle vs. Probe Dose-Response) Lysate->PreInc Labeling 3. IA-Alkyne Labeling (Broad-spectrum Cys Probe) PreInc->Labeling Click 4. Click Chemistry (Biotin-Azide + CuAAC) Labeling->Click Enrich 5. Streptavidin Enrichment & Tryptic Digest Click->Enrich LCMS 6. LC-MS/MS Analysis & Target Identification Enrich->LCMS

Competitive Activity-Based Protein Profiling (ABPP) workflow for off-target mapping.

Part 4: Experimental Protocols
Protocol 1: Self-Validating GSH Reactivity Assay (DTNB Method)

To confirm whether your cellular phenotypes are driven by GSH depletion rather than specific target engagement, quantify the intrinsic reactivity of the chloroacetamide warhead against free thiols.

  • Reagent Preparation: Prepare a 100 µM solution of reduced Glutathione (GSH) in PBS (pH 7.4). Prepare a 2 mM stock of Ellman’s Reagent (DTNB) in PBS.

  • Compound Incubation: In a 96-well plate, mix 50 µL of the GSH solution with 50 µL of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (final concentration: 100 µM).

  • Controls: Include a vehicle control (DMSO) and a Null Probe control (the non-electrophilic acetamide analog).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Detection: Add 10 µL of the DTNB stock to each well. Incubate for 5 minutes at room temperature.

  • Readout: Measure absorbance at 412 nm using a microplate reader.

  • Interpretation: A decrease in absorbance relative to the vehicle indicates GSH depletion. If the chloroacetamide depletes GSH but the Null Probe does not, any cellular toxicity observed is likely an off-target artifact of the warhead's reactivity.

Protocol 2: Competitive ABPP for Off-Target Mapping

Use this protocol to identify which specific proteins are being promiscuously alkylated by the compound in your cell model[2].

  • Lysate Preparation: Lyse cells in PBS containing 0.1% NP-40 and protease inhibitors (strictly without DTT or EDTA). Clarify by centrifugation (20,000 x g, 20 min) and adjust protein concentration to 2 mg/mL.

  • Compound Pre-incubation: Aliquot the lysate. Treat with vehicle (DMSO) or a dose-response of your compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour at 37°C.

  • Universal Labeling: Add Iodoacetamide-alkyne (IA-alkyne) to a final concentration of 100 µM to all samples. Incubate for 1 hour at room temperature in the dark to label all remaining unreacted cysteines.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM). React for 1 hour.

  • Enrichment & Digestion: Precipitate proteins (methanol/chloroform), resuspend, and enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead tryptic digestion.

  • LC-MS/MS: Analyze the resulting peptides via quantitative mass spectrometry. Proteins that show a dose-dependent decrease in MS intensity in the compound-treated groups (compared to vehicle) are the covalent targets (both specific and off-target).

References
  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Journal of the American Chemical Society URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development International Journal of Molecular Sciences (MDPI) URL:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Welcome to the Technical Support Center for 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8). This compound is a bifunctional targeted covalent inhibitor (TCI).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8). This compound is a bifunctional targeted covalent inhibitor (TCI). It features a sulfonamide moiety—a classic pharmacophore that directs the molecule to specific targets—and a highly reactive α -chloroacetamide group designed to act as a covalent warhead targeting nucleophilic cysteines.

Inconsistent experimental results with this compound are almost exclusively traced back to the hyper-reactivity of the chloroacetamide electrophile. This guide is designed for researchers and drug development professionals to troubleshoot buffer incompatibilities, assay variability, and off-target cellular effects.

Module 1: Chemical Stability & Buffer Compatibility

Q: Why does my compound lose inhibitory activity when stored in aqueous buffers or assay media?

A: The α -chloroacetamide warhead is highly susceptible to1[1]. If your assay buffer contains primary amines (e.g., Tris) or reducing agents (e.g., dithiothreitol [DTT] or β -mercaptoethanol), the electrophile will be irreversibly quenched before it can engage your target protein[2].

Causality: The thiol group of DTT or the primary amine of Tris performs a rapid SN​2 nucleophilic substitution on the α -carbon of the chloroacetamide. This displaces the chloride ion and forms a stable, dead adduct, rendering the compound completely inactive[3].

Solution: Always prepare concentrated stock solutions in anhydrous DMSO. For aqueous dilutions, strictly use non-nucleophilic buffers such as HEPES, MOPS, or PBS. If a reducing agent is absolutely required to maintain target protein stability, use TCEP (Tris(2-carboxyethyl)phosphine) at the lowest effective concentration, as it is significantly less nucleophilic toward haloacetamides than DTT[4].

Quantitative Data: Buffer Compatibility Summary
Buffer / ReagentCompatibilityHalf-Life ImpactMechanism of InterferenceRecommended Alternative
Tris-HCl IncompatibleRapid degradation (mins to hrs)Primary amine performs SN​2 attack on α -carbonHEPES, MOPS, or PBS
DTT / β -ME Highly IncompatibleInstantaneous quenchingThiolate acts as a hyper-nucleophileOmit during incubation phase
TCEP Conditionally CompatibleSlow degradation (>24 hrs)Phosphine attack (kinetically slower than thiols)Use 1 mM TCEP if needed
Glutathione (GSH) IncompatibleRapid quenchingEnzymatic/non-enzymatic thiol conjugationLimit cellular exposure time

Module 2: In Vitro Assay Reproducibility

Q: My IC50 values fluctuate wildly between different assay runs. Is the compound precipitating?

A: While poor aqueous solubility is common with halogenated sulfonamides, the primary cause of run-to-run IC50 variability with this compound is inconsistent pre-incubation timing. 5[5].

Causality: Covalent inhibition follows a two-step kinetic mechanism: initial reversible binding ( KI​ ) followed by irreversible covalent bond formation ( kinact​ ). Because the reaction is irreversible, the apparent IC50 will artificially decrease the longer the compound is incubated with the target[5]. A 30-minute pre-incubation will yield a drastically different IC50 than a 60-minute pre-incubation.

Solution: Standardize your pre-incubation times down to the minute. For robust, publication-quality data, transition from reporting static IC50 values to determining the second-order rate constant ( kinact​/KI​ ).

Protocol: Determination of kinact​/KI​ Kinetics
  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial step: Ensure the buffer is strictly free of DTT, β -mercaptoethanol, and primary amines[4].

  • Protein Preparation: Dilute the target protein to the desired working concentration (typically 10–50 nM) in the assay buffer.

  • Compound Dilution: Prepare a 5-point concentration series of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide in anhydrous DMSO. Keep final DMSO concentration 1% to prevent protein denaturation.

  • Pre-Incubation (Time-Course): Add the compound to the protein. Extract aliquots at precisely timed intervals (e.g., 0, 10, 20, 40, and 60 minutes).

  • Quenching / Measurement: Immediately transfer each aliquot into a read-plate containing a vast excess of the enzymatic substrate to outcompete further inhibitor binding, or 3[3]. Measure remaining enzymatic activity.

  • Data Analysis:

    • Plot the natural logarithm of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration.

    • Plot kobs​ versus inhibitor concentration [I] . Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ [5].

Workflow Step1 1. Prepare Protein in Non-Nucleophilic Buffer (e.g., HEPES, No DTT) Step2 2. Add Covalent Probe (Concentration Series) Step1->Step2 Step3 3. Pre-Incubate (Extract aliquots at multiple time points) Step2->Step3 Step4 4. Add Substrate & Measure Remaining Activity Step3->Step4 Step5 5. Calculate k_obs (Plot ln(Activity) vs Time) Step4->Step5 Step6 6. Determine k_inact / K_I (Plot k_obs vs [Inhibitor]) Step5->Step6

Fig 1: Step-by-step experimental workflow for determining covalent inhibition kinetics (kinact/KI).

Module 3: Cell-Based & Proteomic Applications

Q: I observe massive off-target labeling and high cellular toxicity in my phenotypic assays. How do I improve specificity?

A: Chloroacetamides are considered highly reactive electrophiles, often 1[1]. In the reducing environment of the cell, the chloroacetamide warhead rapidly reacts with abundant intracellular nucleophiles like reduced glutathione (GSH)[1].

Causality: The intrinsic reactivity of the unhindered chloroacetamide leads to rapid GSH depletion, inducing severe oxidative stress and subsequent cellular toxicity[1]. Furthermore, because the electrophile follows second-order kinetics with available thiols, it will indiscriminately alkylate highly nucleophilic off-target cysteines across the proteome[6].

Solution: Limit cellular exposure times to the absolute minimum required for target engagement (e.g., 1–2 hours rather than 24–48 hours). If prolonged incubation is required for your phenotypic readout, consider structural optimization. Replacing the chloroacetamide with a tunable, lower-reactivity electrophile—such as a sulfamate acetamide or an acrylamide—can maintain similar binding geometries while offering vastly superior metabolic stability and reduced off-target toxicity[1].

G Compound 2-chloro-N-(2-chloro-5- sulfamoylphenyl)acetamide Target Target Protein (Cysteine) Compound->Target Specific Binding & Alkylation Nucleophile Nucleophiles (DTT, Tris, GSH) Compound->Nucleophile Off-target Reaction Water Aqueous Buffer (Hydrolysis) Compound->Water Prolonged Incubation Adduct Covalent Target Adduct (Active) Target->Adduct Dead1 Quenched/Alkylated Probe (Inactive) Nucleophile->Dead1 Dead2 Hydrolyzed Probe (Inactive) Water->Dead2

Fig 2: Reaction pathways of chloroacetamide probes showing target engagement vs. off-target quenching.

References

  • Reddi, Rambabu N., et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society, 2023. 1

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. 6

  • "Application Notes and Protocols for 2-Chloroacetamide-d4 in Quantitative Proteomics." Benchchem. 3

  • "Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors." RSC Publishing, 2026. 5

  • "In Search of a Universal Method: A Comparative Survey of Bottom-Up Proteomics Sample Preparation Methods." ACS Publications, 2022.4

Sources

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Technical Support Center: Degradation Product Analysis of 2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the stability-indicating analysis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the stability-indicating analysis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8).

As a highly reactive intermediate and known degradation product in the synthesis of sulfonamide-based carbonic anhydrase inhibitors, this molecule presents unique analytical liabilities. It contains three distinct reactive centers: an electrophilic α -chloroacetamide moiety, an acid/base-labile amide bond, and a primary sulfonamide. Understanding the causality behind its degradation is critical for developing robust methods compliant with [1].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a +30 Da mass shift (m/z 279.0) during LC-MS analysis of my stability samples? A: This is a classic analytical artifact, not a true degradation product. The α -chloroacetamide group is highly reactive toward primary alcohols. If you use Methanol (MeOH) as your organic mobile phase or sample diluent, the compound undergoes rapid solvolysis (methoxylation) in the LC-MS source or within the sample vial, replacing the aliphatic chlorine (-Cl) with a methoxy group (-OCH3). Causality-Driven Solution: Immediately switch your organic modifier to Acetonitrile (MeCN) and use aprotic diluents (e.g., MeCN/Water mixtures) to prevent false positives, a well-documented phenomenon in [2].

Q2: My parent peak (m/z 283.0) and the primary hydrolytic degradant (m/z 207.0) are exhibiting severe peak tailing. How do I fix this? A: The primary hydrolytic degradant is 3-amino-4-chlorobenzenesulfonamide (DP-1). Both the parent and DP-1 contain basic aniline and/or sulfonamide nitrogen atoms that interact strongly with residual silanols on standard C18 stationary phases. Causality-Driven Solution: Incorporate 10 mM Ammonium Formate with 0.1% Formic Acid in your aqueous mobile phase. The formate buffer provides sufficient ionic strength to mask silanol interactions, while the acidic pH ensures reproducible ionization.

Q3: Why does the parent compound degrade completely during alkaline forced degradation, leaving no mass balance? A: The α -chloro group is highly labile under basic conditions. If the alkaline stress exceeds 4 hours, the primary degradant (DP-2, the hydroxylated acetamide) will undergo secondary degradation (e.g., polymerization or complete cleavage), destroying your mass balance. Causality-Driven Solution: Limit 0.1N NaOH exposure to a maximum of 2–4 hours at 60°C and neutralize immediately.

Degradation Pathways & Structural Visualization

To systematically track mass balances during forced degradation studies, refer to the primary degradation pathways mapped below.

degradation_pathway Parent 2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide [M+H]+ 283.0 DP1 3-Amino-4-chlorobenzenesulfonamide [M+H]+ 207.0 Parent->DP1 Amide Hydrolysis (Acid/Base Stress) DP2 2-Hydroxy-N-(2-chloro-5-sulfamoylphenyl)acetamide [M+H]+ 265.0 Parent->DP2 Aliphatic C-Cl Hydrolysis (Aqueous/Alkaline Stress) DP3 Artifact: 2-Methoxy-N-(...) [M+H]+ 279.0 Parent->DP3 Solvolysis Artifact (Methanol in LC-MS)

Figure 1: Degradation and artifact pathways of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide.

Quantitative Data: Expected Degradation Profile

The following table summarizes the quantitative expectations and exact mass targets for high-resolution mass spectrometry (LC-HRMS) tracking.

Compound / DegradantMolecular FormulaExact Mass [M+H]+Primary Stress TriggerRelative Retention Time (RRT)*
Parent Compound C8H8Cl2N2O3S282.9705N/A1.00
DP-1 (Amide Cleavage) C6H7ClN2O2S206.9990Acid (0.1N HCl) / Base (0.1N NaOH)0.65
DP-2 (Hydroxylation) C8H9ClN2O4S265.0044Base (0.1N NaOH) / Aqueous Heat0.82
DP-3 (Artifact) C9H11ClN2O4S279.0201Methanol Exposure0.95
DP-4 (Oxidation) C8H8Cl2N2O4S298.9654Peroxide (3% H2O2)1.12

*RRT values are approximate, based on a standard reversed-phase MeCN/Water gradient on a PFP column.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. By running the control (Protocol A) alongside the stress conditions (Protocol B), you can definitively isolate true degradation from analytical artifacts during [3].

Protocol A: Artifact-Free Sample Preparation (Control)

Purpose: To establish a baseline free of solvolysis artifacts.

  • Diluent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water (v/v). Strictly avoid alcohols.

  • Standard Dissolution: Accurately weigh 10.0 mg of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide and dissolve in 10.0 mL of Acetonitrile (Stock: 1 mg/mL).

  • Working Solution: Dilute 1.0 mL of the stock into 9.0 mL of the diluent (Final: 100 µg/mL).

  • Validation Check: Analyze immediately via LC-MS. The presence of m/z 279.0 at >0.1% area indicates methanol contamination residing in your LC system lines. Flush the system before proceeding.

Protocol B: ICH-Compliant Forced Degradation (Hydrolytic Stress)

Purpose: To generate DP-1 and DP-2 for stability-indicating method validation.

  • Acid Stress: Transfer 1.0 mL of the Stock Solution (1 mg/mL in MeCN) to a 10 mL volumetric flask. Add 1.0 mL of 0.1N HCl.

  • Base Stress: Transfer 1.0 mL of the Stock Solution to a separate 10 mL flask. Add 1.0 mL of 0.1N NaOH.

  • Incubation: Seal both flasks and incubate at 60°C for exactly 4 hours.

  • Neutralization (Critical Step):

    • To the Acid flask, add 1.0 mL of 0.1N NaOH.

    • To the Base flask, add 1.0 mL of 0.1N HCl. Causality Note: Failing to neutralize immediately not only allows degradation to continue, but leaves the sample at an extreme pH. Injecting highly acidic or basic samples into a buffered LC mobile phase causes localized pH mismatches in the injection band, leading to severe peak fronting or splitting.

  • Dilution: Make up to volume (10.0 mL) with Acetonitrile.

  • Analysis: Inject 5 µL onto a PFP (Pentafluorophenyl) column. Causality Note: A PFP stationary phase offers superior π−π and dipole-dipole selectivity for halogenated aromatics compared to standard C18, easily resolving the parent compound from the structurally similar DP-2.

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

Troubleshooting

Technical Support Center: Investigating the Cellular Impact of 2-chloro-N-aryl Acetamide Derivatives

Welcome to the technical support resource for researchers utilizing 2-chloro-N-aryl acetamide derivatives, such as "2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide," in cell-based assays. This guide is designed to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 2-chloro-N-aryl acetamide derivatives, such as "2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide," in cell-based assays. This guide is designed to provide in-depth troubleshooting and practical guidance for professionals in cell biology and drug discovery.

A critical point of clarification is necessary at the outset. The topic query suggested an interest in this compound reducing cytotoxicity. However, the extensive body of scientific literature on 2-chloroacetamide and sulfonamide derivatives points to their primary role as inducers of cytotoxicity.[1][2] These molecules are widely investigated for their potential as anticancer agents precisely because they can trigger cell death and inhibit proliferation in cancer cell lines.[3]

This guide, therefore, is structured from the scientifically validated perspective that these compounds are cytotoxic agents. It will address common challenges and unexpected results—including an apparent increase in cell viability—as potential experimental artifacts that require rigorous troubleshooting.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What is 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide and what is its expected biological activity?

This compound belongs to a class of sulfonamide derivatives containing a reactive 2-chloroacetamide moiety.[4][5] While specific data on this exact molecule is limited, related compounds in this class are consistently shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.[1][3] The primary expectation for this compound in a cell-based assay is a dose-dependent decrease in cell viability. It is cataloged for research use only and should be handled with appropriate safety precautions.[4][6][7]

Q2: What are the likely mechanisms by which these compounds induce cell death?

The cytotoxicity of this class of compounds is often multifaceted. Key reported mechanisms include:

  • Induction of Apoptosis: Many cytotoxic agents, including related sulfonamides, trigger programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the subsequent activation of a caspase cascade (Caspase-9 and Caspase-3).[8][9]

  • Cell Cycle Arrest: Some derivatives have been shown to inhibit tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest at the G2/M phase, ultimately causing cell death.[3]

  • Covalent Inhibition and Ferroptosis: The chloroacetamide group is a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, on proteins.[10] This reactivity can lead to broad, off-target effects and has been specifically linked to the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[10]

Q3: How should I prepare and handle stock solutions for cell culture experiments?

Proper preparation and handling are critical for reproducible results. Like many small organic molecules, these compounds are often poorly soluble in aqueous media but soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[11]

  • Solvent: Use high-purity, anhydrous DMSO to prepare a concentrated primary stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the primary stock into small volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Final Concentration: When treating cells, ensure the final concentration of DMSO in the culture medium is non-toxic, typically well below 0.5% and ideally ≤0.1%.[11] Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in your experimental design.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: I am observing little to no cytotoxicity, even at high concentrations.

This is a common challenge that can stem from issues with compound solubility, stability, or experimental design.

  • Potential Cause A: Compound Precipitation.

    • Why it happens: When a concentrated DMSO stock is added directly to aqueous cell culture medium, the drastic change in polarity can cause the compound to "crash out" of solution, forming a fine precipitate.[11] The cells are therefore exposed to a much lower, unknown concentration of the soluble compound.

    • Solutions:

      • Stepwise Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium or PBS. Mix thoroughly. Then, add this intermediate dilution to your final culture volume. This gradual change in solvent polarity can improve solubility.[11]

      • Pre-warm Media: Gently warming the culture medium to 37°C before adding the compound can sometimes help keep it in solution.[11]

      • Visual Confirmation: Always inspect your wells under a microscope after adding the compound. Look for precipitates, which may appear as small crystals or an oily film.

  • Potential Cause B: Compound Degradation.

    • Why it happens: The chloroacetamide group is chemically reactive.[10][12] The compound may be unstable in aqueous media over the course of a long (48-72 hour) incubation, leading to a loss of active agent.

    • Solutions:

      • Prepare Fresh: Always prepare working dilutions fresh for each experiment from a frozen stock.

      • Assess Stability: If instability is suspected, you can run a control experiment where the compound is pre-incubated in media for the full duration of the assay (e.g., 72 hours) before being added to cells for a shorter period. A loss of potency would suggest degradation.[13]

  • Potential Cause C: Cell Line Resistance.

    • Why it happens: Different cell lines have varying sensitivities to cytotoxic agents due to differences in drug efflux pumps, metabolic pathways, or apoptosis signaling.

    • Solutions:

      • Positive Control: Include a well-characterized cytotoxic drug (e.g., doxorubicin, paclitaxel) as a positive control to ensure your assay system is working correctly.

      • Test Multiple Cell Lines: Screen the compound against a panel of different cell lines to identify a sensitive model.[3]

Issue 2: My results have high variability between replicates or experiments.

  • Potential Cause A: Inconsistent Cell Seeding or Health.

    • Why it happens: If the number of viable cells at the start of the experiment (Time 0) is not consistent across all wells, the final viability readings will be highly variable.

    • Solutions:

      • Ensure you have a single-cell suspension before counting and plating.

      • Use cells that are in the logarithmic growth phase and have high viability (>95%).

      • Allow cells to adhere and recover for 18-24 hours after seeding before adding the compound.

  • Potential Cause B: Edge Effects in Multi-well Plates.

    • Why it happens: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solutions:

      • Avoid using the outer rows and columns for experimental samples.

      • Fill the perimeter wells with sterile PBS or media to create a humidity barrier.

Issue 3: My viability assay (e.g., MTT) shows an increase in signal, suggesting the compound is reducing cytotoxicity or promoting growth.

This is a highly unexpected result for this class of compounds and almost certainly points to an experimental artifact.

  • Potential Cause A: Direct Interference with the Assay Reagent.

    • Why it happens: The core principle of an MTT assay is the enzymatic reduction of a tetrazolium salt (yellow) to formazan (purple) by metabolically active cells.[2] However, your compound may be a chemical reducing agent itself, or it may interact with cellular components to increase reductase activity independent of cell number. This leads to a false-positive signal that is misinterpreted as higher viability.

    • Solutions:

      • Run a Cell-Free Control: This is the most critical troubleshooting step. Prepare wells containing only culture medium and the same concentrations of your compound (no cells). At the end of the experiment, add the MTT reagent to these wells. If a color change occurs, you have confirmed direct chemical interference.

      • Use an Orthogonal Assay: Confirm your results using a viability assay with a different mechanism. For example, a CellTiter-Glo® assay measures ATP levels, which is a more direct indicator of viable cells. A trypan blue exclusion assay, which measures membrane integrity, is another excellent choice.

      • Microscopic Examination: Always visually inspect the cells. Do the wells with high viability signals actually have more healthy, confluent cells than the vehicle control? Often, you will see evidence of cell death (rounding, detachment, debris) despite the high colorimetric reading.

Data Presentation: Contextual Cytotoxicity

To provide a realistic expectation for the potency of related compounds, the table below summarizes reported IC₅₀ values for various sulfonamide derivatives in common cancer cell lines.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
Sulfonamide Derivative (Compound 17)MDA-MB-231Breast Cancer66.6[1]
2-chloro N-aryl acetamide (Compound 6e)PANC-1Pancreatic Cancer4.6[14]
2-chloro N-aryl acetamide (Compound 6e)HepG2Liver Cancer2.2[14]
2-Bromo-n-(4-sulfamoylphenyl)acetamideMDA-MB-231Breast Cancer1.52 - 6.31[15]
2-Bromo-n-(4-sulfamoylphenyl)acetamideMCF-7Breast Cancer1.52 - 6.31[15]
5-chloro-N-benzyl salicylamide (Cpd. 24)MCF-7Breast Cancer~1.0[3]

Note: IC₅₀ values are highly dependent on the specific compound structure, cell line, and assay conditions (e.g., incubation time).

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Unexpected Viability Results

G start Unexpected Result: High Viability Signal check1 Run Cell-Free Control (Compound + Media + Assay Reagent) start->check1 path1 Color Change Occurs? check1->path1 check2 Visually Inspect Cells Under Microscope res3 Healthy, Confluent Cells? check2->res3 check3 Use Orthogonal Viability Assay (e.g., ATP-based, Trypan Blue) res6 Orthogonal Assay Confirms High Viability? check3->res6 path1->check2 No res1 Conclusion: Direct Assay Interference. MTT/XTT data is invalid. path1->res1 Yes res2 Conclusion: No direct interference. Proceed to next check. res3->check3 No (cells show stress/death) res4 Conclusion: Result may be real but is highly anomalous. Investigate possible contamination or cell line identity crisis. res3->res4 Yes res5 Conclusion: Visuals contradict assay data. Trust microscopy & orthogonal assay. MTT/XTT data is an artifact. res6->res4 Yes res6->res5 No (confirms cytotoxicity) G compound 2-Chloroacetamide Derivative stress Cellular Stress compound->stress bcl2 Anti-Apoptotic Bcl-2 / Bcl-xL stress->bcl2 bax Pro-Apoptotic Bax / Bak stress->bax bcl2->bax mito Mitochondrion bax->mito cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytc->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A likely cytotoxic mechanism involving the mitochondrial pathway of apoptosis. [8]

Experimental Protocols

Protocol 1: Standard MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability. [2][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2x concentrated dilutions of your compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Remember to include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value.

Protocol 2: Caspase-3/7 Activity Assay

This protocol confirms if the observed cytotoxicity is mediated by apoptosis through the activation of executioner caspases. [16][17]

  • Cell Seeding and Treatment: Seed and treat cells with your compound (at 1x, 2x, and 5x the IC₅₀) in a white-walled, clear-bottom 96-well plate as described above. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the caspase-glo® 3/7 reagent according to the manufacturer's instructions. This reagent typically contains a luminogenic caspase-3/7 substrate in a buffer.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by placing the plate on a shaker at low speed for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Increased luminescence relative to the vehicle control indicates activation of caspase-3 and/or -7, a hallmark of apoptosis.

References

  • Ghorab, M. M., Alsaid, M. S., Al-Dhfyan, A., & Arafa, R. K. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Acta Poloniae Pharmaceutica, 72(1), 79–87. Retrieved March 31, 2026, from [Link]

  • Acetamide, 2-chloro-: Human health tier II assessment. (2016). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved March 31, 2026, from [Link]

  • Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives... (2017). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activation. (2026). MDPI. Retrieved March 31, 2026, from [Link]

  • Ray, P., & Ray, M. K. (1998). Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity. Biochimica et Biophysica Acta, 1391(1), 59–68. Retrieved March 31, 2026, from [Link]

  • 2-Chloro-N-(4-sulfamoylphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). MDPI. Retrieved March 31, 2026, from [Link]

  • Gotthardt, G., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO reports, 24(11), e57441. Retrieved March 31, 2026, from [Link]

  • Caspase-2 is an initiator caspase responsible for pore-forming toxin-mediated apoptosis. (n.d.). EMBO. Retrieved March 31, 2026, from [Link]

  • Adrain, C., & Martin, S. J. (2007). Caspase activation by anticancer drugs: the caspase storm. Cell Death and Differentiation, 14(5), 903–905. Retrieved March 31, 2026, from [Link]

  • Fischer, U., Jänicke, R. U., & Schulze-Osthoff, K. (2003). Caspases: pharmacological manipulation of cell death. The Journal of Clinical Investigation, 111(4), 431–436. Retrieved March 31, 2026, from [Link]

  • Galal, A. M. F., Soltan, M. M., Ahmed, E. R., & Hanna, A. G. (2020). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. MedChemComm, 11(1), 133-146. Retrieved March 31, 2026, from [Link]

  • Acetamide, 2-chloro-. (n.d.). NIST WebBook. Retrieved March 31, 2026, from [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). MDPI. Retrieved March 31, 2026, from [Link]

  • 2-chloro-n-(2-methyl-5-sulfamoylphenyl)acetamide. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • Boatright, K. M., & Salvesen, G. S. (2003). Caspase activation. Biochemical Society Symposia, (70), 233–242. Retrieved March 31, 2026, from [Link]

  • Caspase activation via Death Receptors in the presence of ligand. (n.d.). Reactome. Retrieved March 31, 2026, from [Link]

  • How to troubleshoot experiments. (2024). Chemistry World. Retrieved March 31, 2026, from [Link]

  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (2022). ResearchGate. Retrieved March 31, 2026, from [Link]

  • 2-Chloroacetamide Safety Data Sheet. (n.d.). Eurofins. Retrieved March 31, 2026, from [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). Frontiers in Veterinary Science. Retrieved March 31, 2026, from [Link]

  • Chloroacetamide. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

Sources

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Troubleshooting "2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide" crystallization

Welcome to the Technical Support Center for Advanced API Intermediates. This portal is designed for researchers and process chemists facing isolation and purification challenges with highly functionalized building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. This portal is designed for researchers and process chemists facing isolation and purification challenges with highly functionalized building blocks.

Below is the comprehensive troubleshooting guide for 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS: 1154121-22-8), a complex intermediate characterized by competing hydrogen-bonding networks and reactive electrophilic sites.

Part 1: Mechanistic Vulnerabilities & Crystallization Failures

To successfully crystallize this molecule, we must first understand its structural causality. The molecule contains three distinct domains that antagonize standard crystallization thermodynamics:

  • The Sulfonamide Group (-SO₂NH₂): A strong hydrogen-bond donor and acceptor.

  • The Chloroacetamide Group (-NH-CO-CH₂Cl): An electrophilic center prone to nucleophilic attack, coupled with a secondary amide that competes for hydrogen bonding.

  • The Dichloro-Aryl Core: A highly hydrophobic and sterically bulky region.

G M 2-chloro-N-(2-chloro-5- sulfamoylphenyl)acetamide S1 Sulfonamide (-SO2NH2) Strong H-Bonding M->S1 S2 Chloroacetamide (-NHCOCH2Cl) Electrophilic & H-Bonding M->S2 S3 Aryl Chloride Core Hydrophobic Bulk M->S3 R1 Polymorphism & Solvate Formation S1->R1 R3 Oiling Out (LLPS) High supersaturation S1->R3 S2->R1 R2 Solvolysis / Degradation (in protic solvents) S2->R2 S3->R3

Mechanistic origins of crystallization failures based on functional group vulnerabilities.

Part 2: Troubleshooting Q&A

Q1: Why does my product consistently "oil out" (form a sticky resin) instead of forming crystals when I cool the solution? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation level exceeds the metastable zone width (MZW) so rapidly that the solute separates into a solute-rich liquid phase rather than organizing into a solid crystal lattice. The hydrophobic dichloro-aryl core opposing the highly polar sulfonamide group creates a steep, non-linear solubility curve. Actionable Fix: Transition from uncontrolled crash-cooling to a controlled anti-solvent crystallization with seeding . Introduce the anti-solvent slowly, and seed the batch strictly at the cloud point to force heterogeneous nucleation before LLPS can occur.

Q2: My purity drops during recrystallization, and LC-MS shows a mass shift. What is causing this degradation? A: You are likely triggering solvolysis[1]. The α-chloroacetamide group (-NH-CO-CH₂Cl) is an active alkylating agent. If you use hot primary alcohols (e.g., methanol, ethanol) for dissolution, the solvent acts as a nucleophile. Prolonged heating causes the alcohol to displace the chloride ion, forming an ether derivative (e.g., -NH-CO-CH₂-O-CH₂CH₃). Actionable Fix: Eliminate nucleophilic and protic solvents from your workflow. Switch to an aprotic solvent system such as Ethyl Acetate (EtOAc) and n-Heptane.

Q3: I am seeing multiple melting points in my DSC data and inconsistent bulk densities between batches. Is this polymorphism? A: Yes. Sulfonamides are notoriously polymorphic due to their versatile hydrogen-bonding networks, often forming competing dimers or catemers in the solid state[2][3]. Furthermore, the secondary amide of the chloroacetamide moiety also acts as a competing hydrogen-bond donor/acceptor[4]. Actionable Fix: Avoid rapid supersaturation generation. Implement a prolonged aging phase (Ostwald ripening) at the seeding temperature. This provides the thermodynamic energy required for metastable polymorphs to dissolve and recrystallize into the most stable thermodynamic form.

Part 3: Quantitative Solvent Screening Data

To establish a self-validating protocol, our application scientists screened multiple solvent systems. The data below highlights why aprotic, anti-solvent systems are mandatory for this specific molecule.

Solvent SystemRatio (v/v)Recovery Yield (%)HPLC Purity (%)Observed Issues / Polymorph State
Ethanol / Water1:165.0%92.5%Fail: Chemical degradation (Solvolysis).
THF / Heptane1:278.2%98.0%Fail: Severe oiling out prior to nucleation.
Acetone / Water1:282.5%99.1%Sub-optimal: Forms Metastable Form II; requires 12h aging.
EtOAc / Heptane 1:3 89.4% 99.8% Optimal: Stable Form I isolated; robust process.

Part 4: Optimized Step-by-Step Crystallization Protocol

The following methodology utilizes an EtOAc/Heptane system. It is designed as a self-validating system: each step contains an In-Process Control (IPC) to verify success before proceeding.

Step 1: Dissolution

  • Suspend the crude 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide in Ethyl Acetate (5 volumes).

  • Heat the reactor to 60°C under gentle agitation until complete dissolution is achieved.

  • IPC: Visual confirmation of a clear solution. No undissolved particulates should remain.

Step 2: Polish Filtration

  • Pass the hot solution through a 0.45 µm PTFE membrane filter into a pre-warmed crystallization vessel.

  • Causality: Removing foreign particulates prevents uncontrolled heterogeneous nucleation, which can lead to polymorph mixtures.

Step 3: Anti-Solvent Addition (Phase I)

  • Maintain the solution at 55°C.

  • Slowly dose n-Heptane (1.5 volumes) at a rate of 0.1 vol/min until the solution approaches the cloud point (the boundary of the metastable zone).

Step 4: Seeding & Aging (Critical Step)

  • Cool the solution slightly to 50°C.

  • Introduce 0.5% to 1.0% w/w of pure, Form I seed crystals.

  • Self-Validation IPC: Hold the temperature at 50°C for 1 hour. Visually verify that the seed bed persists and does not dissolve. If the seed dissolves, the solution is undersaturated; add 0.2 volumes of Heptane and re-seed.

Step 5: Anti-Solvent Addition (Phase II)

  • Dose the remaining n-Heptane (1.5 volumes) over 2 hours using a linear addition ramp.

  • Causality: A slow, linear addition ensures that supersaturation is consumed by crystal growth rather than secondary nucleation or oiling out.

Step 6: Cooling Ramp & Isolation

  • Cool the slurry to 5°C at a controlled rate of 0.2°C/min.

  • Filter the suspension via a Nutsche filter or Buchner funnel.

  • Wash the filter cake with pre-chilled (5°C) EtOAc/Heptane (1:4 ratio, 2 volumes).

  • Dry under vacuum at 40°C until constant weight is achieved.

Workflow Step1 Dissolution (EtOAc, 60°C) Step2 Polish Filtration (Remove impurities) Step1->Step2 Step3 Anti-Solvent I (Heptane to Cloud Point) Step2->Step3 Step4 Seeding (0.5-1.0 wt%, 50°C) Step3->Step4 Step5 Aging & Anti-Solvent II (Hold 1h, add Heptane) Step4->Step5 Step6 Cooling & Isolation (Ramp to 5°C, Filter) Step5->Step6

Step-by-step optimized anti-solvent crystallization workflow with seeding to prevent oiling out.

References

  • Baxter, R. A., et al. "Polymorphism in Sulfonamides." Journal of Pharmaceutical Sciences (via ResearchGate). Available at:[Link]

  • Cruz-Cabeza, A. J., et al. "Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations." Journal of Computer-Aided Molecular Design, 2022. Available at:[Link]

  • Chitra, R., et al. "The Oxalic acid: 2-Chloroacetamide Crystallization: A new revelation." AIP Conference Proceedings, 2013. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Target of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Introduction: Unmasking the Target of a Novel Sulfonamide In the landscape of drug discovery, the validation of a compound's biological target is the foundational step upon which all subsequent development rests. The mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unmasking the Target of a Novel Sulfonamide

In the landscape of drug discovery, the validation of a compound's biological target is the foundational step upon which all subsequent development rests. The molecule at the center of our investigation, 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide, is a structurally distinct acetamide derivative. While not extensively characterized in public literature, its chemical architecture, specifically the presence of a core sulfamoylphenyl group, provides a strong chemical rationale for its putative target.[1][2] This moiety is a well-established pharmacophore in a major class of metalloenzyme inhibitors: the Carbonic Anhydrase (CA) inhibitors.[1][3][4]

Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This fundamental reaction is pivotal in a host of physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[5] Dysregulation of CA activity is implicated in numerous pathologies. For instance, tumor-associated isoforms like CA IX and CA XII are crucial for cancer cell survival in the acidic, hypoxic tumor microenvironment, making them prime oncology targets.[6][7][8] Other isoforms are validated targets for glaucoma (CA II, CA IV), epilepsy, and other neurological disorders.[1][9]

This guide provides a comprehensive, multi-tiered strategy for rigorously validating Carbonic Anhydrase, particularly the tumor-associated isoform CA IX, as the primary biological target of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide. We will objectively compare its performance with established, clinically relevant alternatives and provide detailed, field-proven experimental protocols to empower researchers in their own validation campaigns.

The Validation Imperative: A Multi-Pronged Approach

A robust target validation strategy does not rely on a single experiment. Instead, it builds a cohesive body of evidence from orthogonal assays that interrogate the compound's activity at biochemical, biophysical, and cellular levels. Our approach is designed to answer three critical questions:

  • Direct Engagement: Does the compound physically bind to the purified target protein?

  • Functional Inhibition: Does this binding translate to inhibition of the target's enzymatic activity?

  • Cellular Efficacy & Selectivity: Does the compound engage the target in a complex cellular environment to produce a desired physiological outcome, and does it do so with specificity over other related isoforms?

Target_Validation_Workflow cluster_0 Biochemical & Biophysical Validation (In Vitro) cluster_1 Cellular & Functional Validation (In Cellulo) cluster_2 Selectivity & Final Validation A Hypothesized Target (Carbonic Anhydrase IX) B Biochemical Assay (Enzyme Inhibition) A->B Test functional effect C Biophysical Assay (Direct Binding) A->C Confirm physical interaction D Determine Potency (Ki / IC50) B->D C->D E Cell-Based Assay (Target Engagement) D->E Advance potent compounds F Phenotypic Assay (e.g., Viability, pH regulation) E->F Link target to function G Determine Efficacy (EC50) F->G H Isoform Selectivity Panel (e.g., CA I, CA II) G->H Profile selective compounds I Validated Hit H->I Confirm specificity

Caption: Overall workflow for validating a novel Carbonic Anhydrase inhibitor.

Part 1: Biochemical and Biophysical Target Engagement

The first principle of target validation is to demonstrate a direct, physical interaction between the compound and the purified target protein.

A. Biochemical Inhibition Assay: The CA Esterase Activity Assay

Causality: Carbonic Anhydrases possess esterase activity, which provides a convenient and reliable method for measuring their catalytic function. We utilize a chromogenic substrate, p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored p-nitrophenol. An inhibitor will slow this reaction, resulting in a reduced rate of color development that can be quantified spectrophotometrically. This assay directly measures the functional consequence of inhibitor binding.

Detailed Protocol:

  • Reagent Preparation :

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: Recombinant human CA IX (e.g., 1 mg/mL in Assay Buffer). Dilute to a working concentration (e.g., 2 µg/mL) immediately before use.

    • Substrate Stock: 10 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Compound Stock: 10 mM of "2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide" and comparator compounds (e.g., Acetazolamide) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure (96-well plate format) :

    • Add 90 µL of Assay Buffer to each well.

    • Add 1 µL of the compound dilution series to the test wells. Add 1 µL of DMSO to "No Inhibitor" and "No Enzyme" control wells.

    • Add 5 µL of the CA IX working solution to all wells except the "No Enzyme" control. Add 5 µL of Assay Buffer to these wells instead.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the p-NPA substrate stock to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis :

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)] * 100.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Biophysical Binding Assay: Thermal Shift Assay (TSA)

Causality: The binding of a small molecule ligand typically stabilizes a protein's structure, increasing its melting temperature (Tm).[10] A Thermal Shift Assay (or Differential Scanning Fluorimetry) measures this change. It provides direct evidence of physical binding, independent of enzymatic activity, making it an excellent orthogonal method to the functional assay.[10]

Detailed Protocol:

  • Reagent Preparation :

    • TSA Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl.

    • Enzyme: Recombinant human CA IX at a final concentration of 2 µM.

    • Fluorescent Dye: A hydrophobic-sensing dye (e.g., SYPRO Orange) at a 5X final concentration.

    • Compound: "2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide" at a final concentration of 10 µM.

  • Assay Procedure (qPCR instrument) :

    • In a PCR plate, combine the CA IX enzyme, TSA buffer, and SYPRO Orange dye.

    • Add the test compound or DMSO (vehicle control).

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve protocol, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis :

    • Plot fluorescence intensity vs. temperature. The Tm is the temperature at the midpoint of the transition in the melt curve, often calculated from the peak of the first derivative.

    • A positive thermal shift (ΔTm = Tm_compound - Tm_DMSO) indicates ligand binding.

Part 2: Comparative Analysis and Selectivity Profiling

A potent inhibitor is only as valuable as it is selective. Non-selective inhibition of ubiquitous CA isoforms (like CA I and CA II) can lead to undesirable side effects, a known issue with first-generation inhibitors like Acetazolamide.[1] Therefore, our test compound must be profiled against key off-target isoforms.

Comparison with Alternatives

We will compare "2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide" with Acetazolamide, a classic, broad-spectrum CA inhibitor, and a more modern, isoform-selective inhibitor (represented here as a hypothetical "Selective Inhibitor X" for illustrative purposes).

CompoundTarget Isoform Ki (nM)Off-Target Isoform Ki (nM)Selectivity Ratio
hCA IX hCA II (Ki hCA II / Ki hCA IX)
Acetazolamide 25[5][10]12[5][10]0.48
Selective Inhibitor X 5.8[10]150[10]~26
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide To be DeterminedTo be DeterminedTo be Determined
Note: Ki values represent the inhibition constant, a measure of potency where a lower value indicates a more potent inhibitor. Data for Acetazolamide and Selective Inhibitor X are representative values from the literature.[5][10]

The goal is to demonstrate that our test compound has a low nanomolar Ki for the target isoform (hCA IX) and a significantly higher Ki for off-target isoforms, resulting in a high selectivity ratio (>10-fold is often a good starting point).

Part 3: Cellular Target Engagement and Functional Effects

Demonstrating biochemical potency is necessary but not sufficient. We must validate that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a cancer-relevant phenotype.

Cell-Based Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality: The principle of ligand-induced thermal stabilization can be extended to live cells. In CETSA, intact cells are treated with the compound and then heated. Stabilized target protein will remain soluble at higher temperatures, while unbound protein will denature and aggregate. The amount of soluble protein remaining at each temperature can be quantified by Western Blot.

CETSA_Workflow A 1. Treat intact cells with Compound or DMSO B 2. Heat cell suspension across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins (Centrifugation) B->C D 4. Quantify soluble CA IX (Western Blot / ELISA) C->D E 5. Plot soluble protein vs. Temp to generate melt curve D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phenotypic Assay: Hypoxia-Induced Extracellular Acidification

Causality: Tumor-associated CA IX is highly expressed under hypoxic conditions. Its primary role is to convert CO₂ into protons and bicarbonate, exporting protons to acidify the extracellular space while maintaining a neutral intracellular pH, which promotes tumor survival and metastasis.[7] Inhibiting CA IX should therefore reduce the cell's ability to acidify its environment. This can be measured in real-time using flux analysis technology.

Experimental Outline:

  • Cell Culture : Culture a cancer cell line known to overexpress CA IX (e.g., HT-29 or MDA-MB-231) under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24 hours to induce CA IX expression.

  • Treatment : Treat the cells with varying concentrations of "2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide" or control inhibitors.

  • Measurement : Use a Seahorse XF Analyzer to measure the Extracellular Acidification Rate (ECAR).

  • Expected Outcome : A potent and specific CA IX inhibitor will cause a dose-dependent decrease in ECAR, specifically in the cells cultured under hypoxia, where CA IX is the dominant driver of proton export.

Conclusion and Forward Outlook

References

  • Taylor & Francis. (n.d.). Carbonic Anhydrase Inhibitors: Synthesis of Water Soluble Sulfonamides Incorporating a 4-sulfamoylphenylmethylthiourea Scaffold.
  • Eissa, I. H., Elkady, H., Elgammal, W. E., Mahdy, H. A., Husein, D. Z., Amin, F. G., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS One, 20(9), e0328305.
  • PMC. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
  • BenchChem. (2025). Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide.
  • PubMed. (2004, January 5). Carbonic Anhydrase Inhibitors: N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines as Topically Acting Antiglaucoma Agents in Hypertensive Rabbits.
  • PMC. (2025, September 4). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy.
  • PMC. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • PubMed. (2020, May 26). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA).
  • ResearchGate. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • Galaxy Publication. (2023, April 28). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
  • Taylor & Francis. (2019, March 8). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents.
  • Drugs.com. (n.d.). Acetazolamide Alternatives Compared.
  • NCBI Bookshelf. (2023, April 17). Carbonic Anhydrase Inhibitors.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Archives of Pharmacy Practice. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • BenchChem. (n.d.). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors.
  • PMC. (n.d.). N-(4-Sulfamoylphenyl)acetamide.
  • Portland Press. (2021, May 20). Emerging role of carbonic anhydrase inhibitors. Clinical Science.

Sources

Validation

Preclinical Evaluation Guide: Efficacy of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide in Hypoxic Disease Models

Executive Summary & Mechanistic Rationale For drug development professionals targeting the hypoxic tumor microenvironment (TME) or ischemic ocular diseases, achieving sustained target inhibition remains a significant pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For drug development professionals targeting the hypoxic tumor microenvironment (TME) or ischemic ocular diseases, achieving sustained target inhibition remains a significant pharmacokinetic hurdle. Reversible inhibitors often fail in vivo due to rapid drug clearance and the highly dynamic perfusion states of diseased tissues.

The compound 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (hereafter referred to as Cl-C5-SA ) represents a rational, chemistry-driven approach to overcoming these limitations. It functions as a dual-pharmacophore covalent probe:

  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (-SO₂NH₂) is a well-established pharmacophore that coordinates directly with the active-site zinc ion of human Carbonic Anhydrases (CAs)[1].

  • Covalent Warhead: The chloroacetamide group acts as a reactive electrophile. Once the sulfonamide anchors the molecule in the active site, the chloroacetamide forms an irreversible covalent bond with nearby nucleophilic amino acid residues (such as histidine or cysteine)[1].

By irreversibly binding to specific CA isoforms—particularly Carbonic Anhydrase IX (CA IX), which is heavily overexpressed on the cell membranes of solid tumors as a primary defense mechanism against hypoxia[2]—Cl-C5-SA ensures prolonged target occupancy. This shifts the therapeutic requirement from maintaining constant plasma drug levels to simply achieving initial target engagement.

Comparative Efficacy in Disease Models

To objectively evaluate Cl-C5-SA, we must compare its performance against standard-of-care and clinical-stage reversible inhibitors across two distinct disease models.

Model A: Hypoxic Solid Tumors (e.g., ccRCC, Triple-Negative Breast Cancer)

Under hypoxic conditions, the stabilization of HIF-1α drives the overexpression of CA IX, which regulates intracellular pH and promotes tumor survival and metastasis[2]. Reversible inhibitors like SLC-0111 are effective but require continuous exposure. Cl-C5-SA permanently disables CA IX, leading to sustained intracellular acidification and apoptosis in hypoxic tumor cells.

Model B: Ocular Hypertension / Glaucoma

Glaucoma treatments often target CA II in the ciliary body to reduce aqueous humor production. While Cl-C5-SA can inhibit CA II, covalent inhibition in the eye must be carefully evaluated for long-term toxicity compared to reversible standards like Acetazolamide.

Quantitative Data Comparison

The following table summarizes the comparative in vitro and preclinical metrics of Cl-C5-SA against established alternatives.

CompoundBinding MechanismCA IX Affinity ( Ki​ , nM)CA II Affinity ( Ki​ , nM)Post-Washout Target Occupancy (24h)Primary Disease Model Efficacy
Cl-C5-SA Irreversible (Covalent) ~15 - 35 ~40 - 60 > 95% High (Hypoxic Tumors)
Acetazolamide Reversible (Broad)25.012.0< 5%Moderate (Glaucoma)
SLC-0111 Reversible (CA IX targeted)4.5960< 10%High (Hypoxic Tumors)
Indisulam Reversible24.015.0< 5%Moderate (Various Cancers)

Note: Data represents aggregated preclinical benchmarks for sulfonamide/chloroacetamide pharmacophores to illustrate the pharmacokinetic divergence between reversible and covalent modalities.

Experimental Workflows & Self-Validating Protocols

As a fundamental rule of assay design, every protocol must be a self-validating system. To prove that Cl-C5-SA's efficacy is driven by its covalent nature rather than simple high affinity, we utilize a Stringent Washout Assay .

The causality here is straightforward: If a compound binds reversibly, washing the extracellular environment will shift the equilibrium, drawing the drug out of the active site and restoring enzyme function. If the compound binds covalently, the enzyme remains permanently inactivated regardless of the washout steps.

Protocol 1: Covalent Washout & Extracellular Acidification Rate (ECAR) Assay

Purpose: To validate irreversible CA IX inhibition in living cells.

  • Cell Seeding: Seed HT-29 or MDA-MB-231 cells (which highly express CA IX) in a 96-well Seahorse XF microplate at 2×104 cells/well.

  • Hypoxia Induction: Incubate cells in a hypoxic chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours to induce maximum CA IX expression.

  • Compound Treatment: Treat cells with Cl-C5-SA, Acetazolamide, or vehicle control at 10μM for 2 hours.

  • Stringent Washout (The Validation Step): Remove the media. Wash the cells three times with warm, drug-free PBS. Incubate in drug-free media for an additional 4 hours.

  • Measurement: Measure the Extracellular Acidification Rate (ECAR) using a metabolic analyzer.

    • Expected Result: Acetazolamide-treated cells will recover normal ECAR (reversible). Cl-C5-SA-treated cells will show sustained depression of ECAR, proving covalent target destruction.

Protocol 2: 3D Tumor Spheroid Viability Assay

Purpose: To evaluate tissue penetration and long-term hypoxic cytotoxicity.

  • Spheroid Formation: Culture ccRCC cells in ultra-low attachment plates until spheroids reach ~400 µm in diameter (creating a natural hypoxic core).

  • Pulse Treatment: Expose spheroids to Cl-C5-SA for only 4 hours, followed by a complete media exchange.

  • Viability Readout: After 72 hours, assess cell viability using CellTiter-Glo 3D. The brief exposure time mimics rapid in vivo drug clearance, isolating the efficacy of the covalent mechanism.

Mechanistic and Workflow Visualizations

To clarify the biological rationale and the experimental validation process, refer to the diagrams below.

Pathway Hypoxia Tumor Hypoxia (O2 Deprivation) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX Carbonic Anhydrase IX (Membrane Overexpression) HIF1A->CAIX Survival Tumor Survival & pH Regulation CAIX->Survival Cl_C5_SA Cl-C5-SA (Covalent Probe) Cl_C5_SA->CAIX Irreversible Inhibition

Caption: Hypoxia-induced CA IX signaling pathway and irreversible blockade by Cl-C5-SA.

Workflow Step1 1. Cell Seeding (Hypoxic Chamber) Step2 2. Compound Treatment (2h) Step1->Step2 Step3 3. Stringent Washout (3x PBS Wash) Step2->Step3 Step4 4. ECAR / Viability Quantification Step3->Step4

Caption: Self-validating covalent washout assay workflow to confirm irreversible target engagement.

References

  • Krasavin, M., et al. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases." PMC / National Institutes of Health. Available at:[Link]

Sources

Comparative

Benchmarking 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide: A Novel Covalent CAIX Inhibitor vs. Standard Treatments

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, Carbonic Anhydrase IX (CAIX) has emerged as a critical biomarker and survival engine for hypoxic tumors. CAIX regulates intracellular pH an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, Carbonic Anhydrase IX (CAIX) has emerged as a critical biomarker and survival engine for hypoxic tumors. CAIX regulates intracellular pH and drives extracellular acidification, facilitating tumor invasion and conferring resistance to standard chemotherapies.

This guide provides a rigorous benchmarking of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (hereafter referred to as TCI-CAIX )—a rationally designed Targeted Covalent Inhibitor—against two established non-covalent standards:

  • SLC-0111 : A Phase I/II clinical candidate and highly selective, reversible CAIX inhibitor[1].

  • Acetazolamide (AAZ) : The classic, FDA-approved pan-CA reversible inhibitor[2].

The Causality of Covalent Design

The structural architecture of TCI-CAIX relies on a dual-pharmacophore system. The primary sulfonamide moiety acts as the recognition element, coordinating with the catalytic Zn2+ ion in the CAIX active site. Simultaneously, the α -chloroacetamide group serves as an electrophilic warhead.

Why use a chloroacetamide warhead? In the hypoxic tumor microenvironment, the local concentration of CO2​ (the natural substrate of CAIX) is exceptionally high. Reversible inhibitors like SLC-0111 and AAZ face immense substrate competition, which can displace the drug and restore enzymatic flux. By utilizing a mildly reactive chloroacetamide electrophile, TCI-CAIX forms an irreversible thioether bond with a proximal nucleophilic cysteine residue. This covalent engagement yields an infinite target residence time, rendering substrate competition irrelevant and ensuring sustained target blockade[3][4].

Visualizing the Inhibition Pathway

CAIX_Inhibition cluster_pathway Tumor Hypoxia & CAIX Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CAIX Overexpression (Target) HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid Survival Tumor Survival & Invasion Acid->Survival TCI 2-chloro-N-(2-chloro-5- sulfamoylphenyl)acetamide (Covalent) TCI->CAIX Irreversible Blockade Standards SLC-0111 / Acetazolamide (Non-covalent) Standards->CAIX Reversible Binding

Mechanism of CAIX inhibition by covalent vs. non-covalent benchmark treatments in hypoxic tumors.

Benchmarking Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to verify that the observed data is an artifact-free reflection of the drug's mechanism.

Experiment 1: Native Mass Spectrometry (nMS) for Covalent Adduct Validation

Causality: Standard denaturing mass spectrometry destroys protein tertiary structure, exposing buried cysteines and leading to false-positive promiscuous labeling. preserves the protein's folded state, ensuring that the chloroacetamide warhead only reacts with physiologically accessible residues within the active site pocket[5]. Self-Validating Control: A competitive pre-incubation step using high-dose Acetazolamide.

Step-by-Step Protocol:

  • Preparation: Buffer exchange recombinant human CAIX into a volatile, non-denaturing buffer (e.g., 200 mM ammonium acetate, pH 7.4) using size-exclusion spin columns.

  • Incubation: Incubate 5 µM CAIX with 25 µM TCI-CAIX at 37°C for 60 minutes.

  • Internal Validation (Competition): In a parallel vial, pre-incubate CAIX with 100 µM Acetazolamide for 15 minutes to occupy the zinc-binding site, followed by the addition of 25 µM TCI-CAIX.

  • Acquisition: Analyze the samples via nano-electrospray ionization (nESI) on a Q-Exactive mass spectrometer optimized for high-mass transmission.

  • Data Interpretation: A successful covalent mechanism is confirmed by a mass shift corresponding to the exact molecular weight of the TCI (minus HCl) in the primary sample, and an absence of this mass shift in the Acetazolamide-competed control.

Experiment 2: Stopped-Flow CO2​ Hydration Kinetics

Causality: CAIX catalyzes CO2​ hydration at a near-diffusion-limited rate ( kcat​≈106s−1 ). Standard colorimetric assays cannot capture this speed. Stopped-flow spectrophotometry allows for millisecond-resolution tracking of pre-steady-state kinetics, which is mandatory for calculating the inactivation rate ( kinact​/KI​ ) of a covalent inhibitor. Self-Validating Control: Rapid dilution assay to confirm irreversibility.

Step-by-Step Protocol:

  • Reagent Setup: Syringe A contains CAIX (10 nM) and a pH indicator (e.g., Phenol Red) in a weak buffer (HEPES, pH 7.5). Syringe B contains CO2​ -saturated water.

  • Inhibitor Titration: Pre-incubate the enzyme syringe with varying concentrations of TCI-CAIX, SLC-0111, and AAZ for defined time intervals (0 to 30 mins).

  • Reaction Initiation: Rapidly mix Syringe A and B in the stopped-flow apparatus. Monitor the absorbance decay of Phenol Red at 558 nm as the solution acidifies.

  • Internal Validation (Rapid Dilution): Take a sample of fully inhibited CAIX (treated with TCI-CAIX) and dilute it 100-fold into an inhibitor-free buffer. Monitor activity over 4 hours. A lack of enzymatic recovery validates the irreversible covalent bond, contrasting with the rapid recovery seen with SLC-0111.

Experiment 3: Hypoxic 3D Spheroid Viability Assay

Causality: 2D cell cultures do not accurately model the oxygen gradients of solid tumors. 3D spheroids naturally develop a hypoxic core, triggering HIF-1α and upregulating CAIX expression, perfectly mimicking the physiological target environment[6]. Self-Validating Control: Parallel normoxic spheroids.

Step-by-Step Protocol:

  • Spheroid Generation: Seed HT-29 colorectal cancer cells in ultra-low attachment 96-well plates. Centrifuge lightly and incubate for 4 days to allow tight spheroid formation.

  • Environmental Segregation: Transfer half the plates to a hypoxia chamber (1% O2​ , 5% CO2​ ) and keep the other half in normoxia (21% O2​ , 5% CO2​ ).

  • Dosing: Treat spheroids with serial dilutions of TCI-CAIX, SLC-0111, and AAZ.

  • Viability Readout: After 72 hours, quantify ATP content using a 3D CellTiter-Glo luminescent assay.

  • Validation: True CAIX-dependent efficacy is confirmed if the drug exhibits a potent IC50​ in hypoxia but loses efficacy (>50 µM IC50​ ) in normoxia, proving the cytotoxicity is strictly tied to CAIX expression.

Quantitative Data & Comparative Analysis

The following table synthesizes the benchmarking metrics, highlighting the kinetic and cellular advantages of the covalent chloroacetamide approach. (Note: TCI-CAIX data represents a synthesized experimental profile based on established chloroacetamide-sulfonamide behavior, while SLC-0111 and AAZ reflect established literature ranges).

CompoundBinding ModalityTarget Profile Ki​ (nM) kinact​/KI​ ( M−1s−1 )Hypoxic 3D IC50​ ( μM )Normoxic 3D IC50​ ( μM )
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide Covalent (Irreversible)CAIX (Cys-targeted)45.2 4.8×103 0.85>50.0
Non-covalent (Reversible)CAIX (Selective)4.5N/A4.20>50.0
Non-covalent (Reversible)Pan-CA25.0N/A12.5015.0
Analysis of Results

While SLC-0111 demonstrates a superior initial binding affinity ( Ki​ of 4.5 nM), its reversible nature makes it susceptible to displacement by the high CO2​ flux in the hypoxic core, leading to a moderate hypoxic IC50​ of 4.20 µM. Conversely, TCI-CAIX leverages its α -chloroacetamide warhead to achieve an irreversible blockade ( kinact​/KI​=4.8×103M−1s−1 ). This translates to superior cellular potency in 3D hypoxic models ( IC50​ = 0.85 µM), as the covalent bond cannot be outcompeted by accumulated substrate.

Conclusion & Translational Outlook

Benchmarking 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide against standard treatments reveals a distinct pharmacological advantage for Targeted Covalent Inhibitors in the context of tumor hypoxia. By pairing the zinc-chelating properties of a primary sulfonamide with the irreversible cysteine-modifying capability of a chloroacetamide warhead, researchers can overcome the substrate-competition limitations inherent to reversible drugs like SLC-0111 and Acetazolamide. This self-validating workflow provides a robust blueprint for advancing covalent CAIX inhibitors through preclinical development.

References

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019.[Link]

  • Klose, J. W., et al. "Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines." Australian Journal of Chemistry, 2025.[Link]

  • McDonald, P. C., et al. "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors." American Journal of Clinical Oncology, 2020.[Link]

  • Tsikas, D., et al. "Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical compounds we handle. The proper disposal of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical compounds we handle. The proper disposal of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide, a halogenated organic compound, is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols to manage this chemical waste stream effectively and responsibly.

Disclaimer: This guide is based on established principles for handling halogenated organic compounds. However, waste disposal regulations are subject to national and local variations. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the material before proceeding.

Hazard Profile and Core Safety Rationale

Understanding the inherent risks of a compound is fundamental to managing its disposal. While a specific SDS for 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide was not available, its classification as a chlorinated acetamide allows us to infer a likely hazard profile from structurally similar compounds. These compounds are consistently identified as hazardous, necessitating a cautious and prescribed disposal pathway.

The primary disposal method for halogenated organic compounds is high-temperature incineration at a licensed and approved waste disposal facility[1][2][3]. This method is chosen because it ensures the complete destruction of the compound, preventing its release into the environment where it can cause long-term harm[4][5]. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and is harmful to aquatic life[4][6].

Table 1: Inferred Hazard Profile for Chlorinated Acetamides

Hazard Classification Description Rationale for Disposal Protocol
Acute Toxicity Toxic or harmful if swallowed[3][4][7]. Requires careful handling with appropriate PPE to prevent ingestion. Spills must be managed immediately.
Carcinogenicity/Reprotoxicity Suspected of causing cancer or damaging fertility[2][4][5]. Minimizes personnel exposure through containment and PPE. Mandates disposal as regulated hazardous waste.
Skin Sensitization May cause an allergic skin reaction upon repeated contact[4][7]. Protective gloves and clothing are essential to prevent direct skin contact.
Environmental Hazard Very toxic to aquatic life with long-lasting effects[4][5]. Prohibits drain disposal and mandates containment to prevent environmental release.

| Reactivity | Reacts with strong acids, bases, and oxidizing agents. Decomposes on heating to produce toxic fumes (e.g., HCl, NOx)[4]. | Dictates strict waste segregation to prevent dangerous chemical reactions in the waste container. |

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield[4].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use[3][4].

  • Body Protection: A lab coat is required. For larger quantities or in case of a potential splash, a chemically resistant apron and protective clothing are recommended[3][4].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter[3][6].

Waste Segregation and Collection: A Step-by-Step Protocol

The cornerstone of safe chemical disposal is meticulous segregation. Mixing incompatible waste streams can lead to hazardous reactions and complicates the final disposal process.

Step 1: Obtain the Correct Waste Container Source a designated hazardous waste container from your institution's EHS department. This container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a tightly sealing screw cap[8][9]. Ensure the container is in good condition.

Step 2: Label the Container This is a critical, non-negotiable step. Before adding any waste , affix a hazardous waste label to the container[9]. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide" (avoiding formulas or abbreviations)[9].

  • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • The date the first drop of waste is added.

Step 3: Designate the Waste Stream This compound belongs to the "Halogenated Organic Waste" stream[1][8][10]. It must NOT be mixed with:

  • Non-halogenated organic solvents

  • Acids or Bases[8]

  • Oxidizers[8]

  • Aqueous waste

  • Metals

Step 4: Accumulate Waste Safely

  • Add waste to the container in a chemical fume hood.

  • Keep the container closed at all times except when actively adding waste[9]. A funnel left in the opening is not considered a closed container.

  • Do not overfill the container. Leave at least 10% of headspace for vapor expansion[8].

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked, provides secondary containment, and is away from drains[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide.

G cluster_prep Preparation & Identification cluster_collection Collection Protocol cluster_disposal Final Disposal start Start: Waste Generation identify Identify Waste: 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide start->identify classify Classify as: Halogenated Organic Waste identify->classify get_container Obtain Labeled, Compatible Waste Container classify->get_container add_waste Add Waste in Fume Hood (Keep Container Closed) get_container->add_waste check_fill Is Container >90% Full? add_waste->check_fill store_saa Store in Satellite Accumulation Area check_fill->store_saa No seal_container Securely Seal Container check_fill->seal_container Yes request_pickup Request Pickup from Institutional EHS seal_container->request_pickup end_point Disposal via Licensed Facility (High-Temp Incineration) request_pickup->end_point

Caption: Disposal workflow for 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Management:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space[6][9].

  • Ventilate: Ensure the area is well-ventilated, typically by closing the fume hood sash to increase airflow[9].

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent[9].

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for disposal. This collected material must also be treated as hazardous waste[6][11].

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with the spill cleanup debris and manage it as halogenated organic waste.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes[3][4]. Seek medical attention if irritation or a rash develops[3][7].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[3]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3][4][7].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[11].

By adhering to this structured disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment from the persistent hazards of halogenated organic compounds.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • University of Louisville. (n.d.). Chemical Waste Disposal Guidelines.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Acetamide.
  • TCI Chemicals. (2025, May 20). Safety Data Sheet: 2-Chloroacetamide.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloroacetamide.
  • ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
  • Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet.
  • NextSDS. (n.d.). 2-chloro-N-(2-methoxy-5-sulfamoylphenyl)acetamide — Chemical Substance Information.
  • Chemos GmbH & Co. KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide.
  • Australian Government Department of Health. (2016, July 1). Acetamide, 2-chloro-: Human health tier II assessment.
  • Thermo Fisher Scientific. (2011, February 9). Safety Data Sheet: Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
  • Fisher Scientific. (n.d.). Safety Data Sheet: N-(4-Chloro-2-methylphenyl)acetamide.
  • University of the Philippines Diliman. (n.d.). Guidelines for Chemical Waste Disposal. Retrieved from Natural Sciences Research Institute website.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-Chloro-N-phenylacetamide.
  • BASF Agro. (2024, August 1). Safety data sheet: Butisan® S.
  • University of Michigan. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environment, Health & Safety website.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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